Trifluralin-d14
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDSQXJSNMTJDA-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Deuterated Trifluralin (Trifluralin-d14)
An In-depth Technical Guide on the Synthesis and Purification of Deuterated Trifluralin
Introduction
Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline) is a selective, pre-emergence dinitroaniline herbicide used to control a variety of annual grass and broadleaf weeds.[1][2] Its mechanism of action involves the inhibition of root development by disrupting mitosis.[2][3] Deuterated trifluralin, such as Trifluralin-d14, serves as a critical internal standard for analytical and metabolic studies, particularly in mass spectrometry-based methods, ensuring accurate quantification by correcting for analyte loss during sample preparation and analysis.[4]
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated trifluralin, intended for researchers, scientists, and professionals in drug development and agrochemical research. The document outlines a proposed synthesis pathway, detailed purification protocols, and methods for analytical characterization, based on established chemical principles and available literature on its non-deuterated analogue.
The synthesis of trifluralin involves a multi-step process, beginning with 4-chlorotrifluoromethylbenzene.[5][6] The introduction of deuterium is most strategically achieved in the final step by using a deuterated amine. For this compound, where the 14 deuterium atoms replace the hydrogens on the two propyl groups, deuterated di-n-propylamine (di-n-propyl-d14-amine) is the required reagent.
1. Two-Stage Nitration: The process starts with the two-stage nitration of 4-chlorotrifluoromethylbenzene. This intermediate is first mononitrated and then further nitrated to form 4-chloro-3,5-dinitrobenzotrifluoride (2,6-dinitro-4-trifluoromethylchlorobenzene).[5][7]
2. Amination with Deuterated Di-n-propylamine: The key step for deuterium labeling is the amination reaction. The dinitro intermediate is reacted with di-n-propyl-d14-amine. The amine displaces the chlorine atom on the benzene ring to yield the final deuterated trifluralin product.[8]
Caption: Synthesis pathway for Deuterated Trifluralin (this compound).
Experimental Protocol: Synthesis
The following protocol is adapted from methodologies for non-deuterated trifluralin synthesis.[8]
-
Reaction Setup: In a suitable reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride, water, and an auxiliary agent such as Vitamin C.
-
Amine Addition: Prepare a solution of di-n-propyl-d14-amine and a base (e.g., sodium hydroxide solution) as an acid scavenger.
-
Reaction Execution: Add the amine/base solution dropwise to the reactor over approximately 30 minutes.
-
pH and Temperature Control: Maintain the pH of the reaction system between 7.5 and 8.5 and the temperature at approximately 60°C.
-
Reaction Completion: Allow the reaction to proceed for about 2 hours.
-
Isolation: Cool the reaction mixture to room temperature to precipitate the crystalline product.
-
Washing: Filter the crystals and wash with water until the filtrate is neutral.
-
Drying: Dry the resulting product to obtain deuterated trifluralin.
Table 1: Synthesis Parameters and Expected Results (based on non-deuterated synthesis) [8]
| Parameter | Value |
| Starting Material | 4-chloro-3,5-dinitrobenzotrifluoride |
| Deuterating Reagent | Di-n-propyl-d14-amine |
| Solvent | Water |
| Reaction Temperature | 60°C |
| Reaction Time | 2.0 hours |
| pH | 7.5 - 8.5 |
| Expected Yield | ~98.5% |
| Expected Purity | >99 wt% |
| Expected Nitrosamine Content | <1 ppm |
Purification and Analysis
Post-synthesis, the crude deuterated trifluralin must be purified to remove unreacted starting materials, by-products, and solvents. The final product's identity and purity are then confirmed using various analytical techniques.
Purification Workflow
A multi-step purification process is typically employed, involving initial separation followed by chromatography for high-purity applications.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocol: Purification
The following protocol is based on EPA methods and standard laboratory practices.[9]
-
Initial Purification: If a solvent like chloroform is used, it can be removed by distillation.[7] If the product precipitates from an aqueous medium, it is isolated by filtration.[8]
-
Column Chromatography Setup:
-
Adsorbent: Use Florisil (100-200 mesh), which has been deactivated and standardized.
-
Column: Prepare a chromatography column with the activated Florisil.
-
-
Sample Preparation: Dissolve the crude deuterated trifluralin in a minimal amount of a non-polar solvent like hexane.
-
Chromatography:
-
Load the sample solution onto the prepared Florisil column.
-
Observe the yellow trifluralin band as it moves down the column.
-
Elute the column with a suitable solvent or solvent system (e.g., hexane with increasing polarity).
-
Collect the fraction containing the yellow band, which corresponds to the purified product.
-
-
Final Step: Evaporate the solvent from the collected fraction using a method that prevents loss of the compound, such as thin-film rotary vacuum evaporation.[9]
Analytical Characterization
To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of analytical methods is essential.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is the primary method for both identification and quantification. The mass spectrometer confirms the molecular weight of the deuterated compound and allows for the determination of isotopic purity. The use of multiple reaction monitoring (MRM) transitions enhances selectivity and sensitivity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions (the propyl chains), verifying successful deuteration. ¹³C and ¹⁹F NMR can further confirm the overall structure of the molecule.
Table 2: Analytical Methods and Parameters
| Technique | Purpose | Key Parameters |
| GC-MS/MS | Identity, Purity, Quantification | Detector: Triple quadrupole mass spectrometer[10]Mode: Multiple Reaction Monitoring (MRM)[10]Column: Alternative columns like 5% Carbowax 20M may be needed to separate from impurities[9] |
| ¹H NMR | Deuteration Confirmation | Absence of signals corresponding to the N-propyl protons. |
| HPLC | Purity Assessment | Reversed-phase column with UV detection. |
Conclusion
The synthesis of deuterated trifluralin relies on the well-established pathway for its non-deuterated counterpart, with the crucial modification of using a deuterated amine reagent in the final amination step. Subsequent purification, primarily through column chromatography, is vital to achieve the high purity required for its use as an analytical standard. Rigorous quality control using techniques like GC-MS/MS and NMR is necessary to confirm the structural integrity and isotopic enrichment of the final product. This guide provides a robust framework for the successful synthesis and purification of high-quality deuterated trifluralin for research and analytical applications.
References
- 1. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 6. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 9. epa.gov [epa.gov]
- 10. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety | Fedorova | Hygiene and Sanitation [rjhas.ru]
A Technical Guide to 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline (Trifluralin-D14)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline, a deuterated analog of the herbicide Trifluralin. This isotopically labeled compound, often referred to as Trifluralin-D14, serves as a crucial internal standard in analytical chemistry for the accurate quantification of Trifluralin in various matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled parent compound, ensuring it behaves similarly in environmental and biological systems while being distinguishable by mass spectrometry.[1]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of the parent compound, Trifluralin, which are representative of this compound.
| Property | Value |
| IUPAC Name | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline[2] |
| Synonyms | Treflan; α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine[2] |
| CAS Number | 1582-09-8 (Trifluralin)[2] |
| Chemical Formula | C₁₃H₁₆F₃N₃O₄[2] |
| Molar Mass | 335.283 g·mol⁻¹[2] |
| Appearance | Yellow-orange crystalline solid[3] |
| Density | 1.36 g/cm³ at 22 °C[3] |
| Melting Point | 46 to 47 °C (115 to 117 °F; 319 to 320 K)[2] |
| Boiling Point | 139 to 140 °C (282 to 284 °F; 412 to 413 K) at 4.2 mmHg[2] |
Solubility Data
Trifluralin exhibits low solubility in water and higher solubility in organic solvents.[2][3] This property is critical for its behavior in soil and for developing analytical extraction methods.[1]
| Solvent | Solubility |
| Water | 0.0024 g/100 mL[2] |
| Acetone | >1000 g/L[2] |
| Chloroform | >1000 g/L[3] |
| Acetonitrile | >1000 g/L[3] |
| Toluene | >1000 g/L[3] |
| Ethyl acetate | >1000 g/L[3] |
| Methanol | 33-40 g/L[3] |
| Hexane | 50-67 g/L[3] |
Experimental Protocols: Use as an Internal Standard
This compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of Trifluralin in environmental samples such as soil and water.[1] The general workflow for such an analysis is as follows:
-
Sample Preparation : A known quantity of the environmental sample (e.g., soil, water, sediment) is collected.
-
Internal Standard Spiking : A precise amount of this compound solution is added to the sample. This is a critical step to correct for any loss of the target analyte during sample processing and analysis.[1]
-
Extraction : The sample is extracted with an appropriate organic solvent to move the Trifluralin and this compound from the sample matrix into the solvent.
-
Concentration and Clean-up : The extract may be concentrated and subjected to clean-up procedures to remove interfering substances.
-
Analysis by Mass Spectrometry : The final extract is analyzed using a mass spectrometry-based method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can differentiate between the native Trifluralin and the deuterated internal standard based on their mass-to-charge ratio.
-
Quantification : The ratio of the signal from Trifluralin to the signal from the known amount of this compound is used to calculate the concentration of Trifluralin in the original sample. This method provides high accuracy and precision.[1]
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of Trifluralin in environmental samples using this compound as an internal standard.
Environmental Fate and Behavior
Trifluralin is a pre-emergence herbicide used to control annual grasses and broadleaf weeds.[2] It has low water solubility and strongly adheres to soil particles, making it relatively immobile in the soil.[1] However, it can be transported into the environment through soil erosion, volatilization, and runoff.[1] Trifluralin is persistent in soil with a long half-life, but it is susceptible to degradation by ultraviolet light.[2] Due to its high toxicity to aquatic life, its use has been banned in the European Union.[2] The use of this compound allows researchers to accurately study the dissipation, metabolite formation, and environmental pathways of the parent compound.[1]
References
Unraveling the Fragmentation Fingerprint of Trifluralin-d14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Trifluralin-d14. This compound, a deuterated analog of the widely used herbicide Trifluralin, serves as an essential internal standard for quantitative analytical methods. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for accurate and reliable detection and quantification of Trifluralin in various matrices. This document outlines the expected fragmentation pathways, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.
Core Fragmentation Data of this compound
The mass spectrometry fragmentation of this compound is primarily governed by the cleavage of its N-propyl groups and the nitro groups attached to the benzene ring. As a deuterated standard, its molecular weight is increased by 14 atomic mass units compared to its non-deuterated counterpart, Trifluralin. This mass shift is reflected in its precursor ion and subsequent fragment ions.
The following table summarizes the anticipated quantitative fragmentation data for this compound based on common mass spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Collision-Induced Dissociation (CID). The relative abundance is estimated based on typical fragmentation patterns observed for Trifluralin.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Ionization Technique | Relative Abundance (%) |
| 349.2 | 300.2 | [M-C3D7]+ | EI/CID | 100 |
| 349.2 | 254.2 | [M-2(C3D7)]+ | EI/CID | 20-40 |
| 349.2 | 319.2 | [M-NO]+ | EI/CID | 10-30 |
| 349.2 | 303.2 | [M-NO2]+ | EI/CID | 5-15 |
Elucidating the Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. In Electron Ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion ([M]+•). Subsequent fragmentation occurs through a series of characteristic losses. In soft ionization techniques like Electrospray Ionization (ESI) used in LC-MS, a protonated molecule ([M+H]+) is typically formed, which is then subjected to fragmentation in the collision cell.
The primary fragmentation route involves the alpha-cleavage of one of the deuterated N-propyl groups, resulting in the loss of a C3D7 radical and the formation of a stable, resonance-stabilized cation. This fragment is often the base peak in the mass spectrum. Further fragmentation can occur through the loss of the second deuterated N-propyl group or the cleavage of the nitro groups.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol for GC-MS Analysis
This section provides a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the quantification of Trifluralin in various environmental and biological matrices, using this compound as an internal standard.
1. Sample Preparation (e.g., Soil Matrix)
-
Extraction: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane. Add a known amount of this compound internal standard solution.
-
Vortex and Sonicate: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process on the soil pellet with another 10 mL of the acetone/hexane mixture. Combine the supernatants.
-
Evaporation and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector: Split/Splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 25 °C/min to 180 °C
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
This compound: m/z 349.2 (quantifier), 300.2 (qualifier)
-
Trifluralin: m/z 335.1 (quantifier), 292.1 (qualifier)
-
3. Data Analysis
-
Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte (Trifluralin) to the internal standard (this compound) at several concentration levels.
Caption: Experimental workflow for this compound analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers are encouraged to optimize the provided experimental protocol based on their specific instrumentation and matrix requirements to achieve the highest level of accuracy and precision in their analytical results.
An In-depth Technical Guide to the Physical and Chemical Properties of Trifluralin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the widely used herbicide trifluralin and its deuterated analog, Trifluralin-d14. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, environmental analysis, and toxicology studies. The information is presented in a structured format, including comparative data tables, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of these compounds.
Core Physical and Chemical Properties
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds.[1] Its deuterated analog, this compound, serves as an invaluable internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental monitoring and metabolic studies. The physical and chemical properties of this compound are nearly identical to the unlabeled parent compound, ensuring similar behavior in experimental systems while allowing for clear differentiation in analytical measurements.
The key physical and chemical properties of both compounds are summarized in the tables below for easy comparison.
General and Physical Properties
| Property | Trifluralin | Deuterated Trifluralin (this compound) |
| Appearance | Yellow-orange crystalline solid[2] | Assumed to be a yellow-orange crystalline solid |
| Melting Point | 48.5-49 °C[2] | Not experimentally determined; assumed to be ~48.5-49 °C |
| Boiling Point | 139-140 °C at 4.2 mmHg[3] | Not experimentally determined; assumed to be ~139-140 °C at 4.2 mmHg |
| Density | 1.36 g/cm³ at 22 °C[3] | Not experimentally determined; assumed to be ~1.36 g/cm³ |
| Vapor Pressure | 9.5 x 10⁻³ Pa at 25 °C[4] | Not experimentally determined; assumed to be ~9.5 x 10⁻³ Pa at 25 °C |
Chemical and Solubility Properties
| Property | Trifluralin | Deuterated Trifluralin (this compound) |
| Chemical Formula | C₁₃H₁₆F₃N₃O₄[3] | C₁₃H₂D₁₄F₃N₃O₄ |
| Molecular Weight | 335.28 g/mol [3] | 349.37 g/mol |
| Water Solubility | <1 mg/L at 27 °C[5] | Not experimentally determined; assumed to be <1 mg/L at 27 °C |
| Log K_ow_ | 5.27 at 20 °C[4] | Not experimentally determined; assumed to be ~5.27 at 20 °C |
| CAS Number | 1582-09-8[3] | 347841-79-6 |
Experimental Protocols
The determination of the physical and chemical properties of compounds like trifluralin and its deuterated analog follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed experimental protocols based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Determination of Melting Point (Based on OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For crystalline solids, this is typically a sharp, well-defined temperature.
Apparatus:
-
Capillary tube melting point apparatus
-
Thermometer with appropriate range and calibration
-
Sample pulverizing equipment (e.g., mortar and pestle)
-
Glass capillary tubes, sealed at one end
Procedure:
-
Sample Preparation: A small amount of the test substance (trifluralin or its deuterated analog) is finely powdered.
-
Capillary Tube Filling: The powdered sample is packed into a glass capillary tube to a height of 2-4 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate (e.g., 1 °C/min) near the expected melting point.
-
Observation: The temperature at which the substance is observed to melt completely is recorded as the melting point. The melting range (from the temperature of initial melting to the temperature of complete melting) is also noted.
-
Replicates: The determination is performed in triplicate to ensure accuracy.
Determination of Boiling Point (Based on OECD Guideline 103)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The normal boiling point is the boiling point at a pressure of 101.325 kPa.
Apparatus:
-
Distillation apparatus (e.g., Sivolobov's method) or a dynamic method apparatus
-
Heating mantle or oil bath
-
Thermometer with appropriate range and calibration
-
Pressure measurement device (barometer)
Procedure (Dynamic Method):
-
Apparatus Setup: The test substance is placed in the boiling flask of the apparatus. The thermometer is positioned so that the bulb is in the vapor phase above the liquid.
-
Heating: The substance is heated, and the temperature and vapor pressure are recorded as the substance begins to boil.
-
Pressure Variation: The pressure is systematically varied, and the corresponding boiling temperatures are recorded.
-
Data Analysis: A vapor pressure-temperature curve is plotted. The normal boiling point is determined by interpolation of this curve to a pressure of 101.325 kPa.
Determination of Water Solubility (Based on OECD Guideline 105)
Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. For substances with low solubility like trifluralin, the column elution method is suitable.
Apparatus:
-
Water bath with temperature control
-
Column with a temperature jacket
-
Metering pump
-
Inert support material (e.g., glass beads, silica gel)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Procedure (Column Elution Method):
-
Column Preparation: The inert support material is coated with an excess of the test substance. The coated material is then packed into the column.
-
Equilibration: Water is pumped through the column at a low flow rate. The temperature of the column is maintained at a constant value (e.g., 20 °C).
-
Sample Collection: The eluate is collected in fractions.
-
Quantification: The concentration of the test substance in each fraction is determined using a suitable analytical method.
-
Solubility Determination: A plateau in the concentration of the eluate indicates that saturation has been reached. The mean of the concentrations in the plateau region is taken as the water solubility.
Determination of Partition Coefficient (log K_ow_) (Based on OECD Guideline 107/117)
Principle: The partition coefficient (K_ow_) is the ratio of the concentration of a substance in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. It is a measure of the hydrophobicity of a substance. The Shake Flask Method (OECD 107) is suitable for substances with a log K_ow_ in the range of -2 to 4, while the HPLC method (OECD 117) is preferred for substances with higher log K_ow_ values like trifluralin.
Procedure (HPLC Method - OECD 117):
-
Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.
-
Apparatus: A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a reversed-phase column (e.g., C18).
-
Calibration: A series of reference compounds with known log K_ow_ values are injected into the HPLC system. A calibration curve of log k (logarithm of the capacity factor) versus log K_ow_ is constructed.
-
Sample Analysis: The test substance is dissolved in the mobile phase and injected into the HPLC system. The retention time is measured.
-
Calculation: The capacity factor (k) for the test substance is calculated from its retention time and the column dead time. The log K_ow_ of the test substance is then determined by interpolation from the calibration curve.
Visualizing Key Pathways and Workflows
Understanding the synthesis, mechanism of action, and degradation of trifluralin is crucial for its effective and safe use. The following diagrams, created using the DOT language, illustrate these complex processes.
Synthesis of Trifluralin
The commercial synthesis of trifluralin is a multi-step process that starts with 4-chlorobenzotrifluoride. This workflow highlights the key chemical transformations involved.
Mechanism of Action: Microtubule Assembly Inhibition
Trifluralin's herbicidal activity stems from its ability to disrupt microtubule formation in plant cells, which is essential for cell division and growth.[3] This diagram illustrates the key steps in this inhibitory pathway.
Environmental Degradation Pathways of Trifluralin
Trifluralin can be degraded in the environment through various processes, including microbial metabolism and photodegradation. This diagram outlines the major degradation pathways and key intermediate products.
This technical guide provides a foundational understanding of the physical and chemical properties of trifluralin and its deuterated analog, supported by standardized experimental protocols and visual representations of its synthesis, mechanism of action, and environmental fate. This information is intended to aid researchers and scientists in their work with these important compounds.
References
Commercial Synthesis of Trifluralin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the commercial synthesis process for trifluralin, a selective, pre-emergence dinitroaniline herbicide. The process involves a three-step chemical synthesis starting from 4-chlorobenzotrifluoride, proceeding through a two-stage nitration to form a key intermediate, which is then aminated to yield the final product. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support research and development activities.
I. Process Overview and Chemical Pathway
The commercial synthesis of trifluralin is a well-established three-stage process:
-
Mononitration: 4-chlorobenzotrifluoride is reacted with a mixture of nitric acid and oleum to produce 4-chloro-3-nitrotrifluoromethylbenzene.
-
Dinitration: The mononitrated intermediate is further nitrated using a more concentrated nitrating mixture to yield 2,6-dinitro-4-trifluoromethylchlorobenzene (also known as 4-chloro-3,5-dinitrobenzotrifluoride).
-
Amination: The dinitrated intermediate is reacted with di-N-propylamine to produce trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline).
The overall chemical transformation is depicted below:
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for each stage of the trifluralin synthesis process, based on patented commercial methods.[1]
Table 1: Reactants and Stoichiometry
| Step | Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (ml) | Role |
| Mononitration | 4-Chlorobenzotrifluoride | 180.56 | - | - | - | Starting Material |
| Nitric Acid (100%) | 63.01 | >1:1 molar ratio to starting material | - | - | Nitrating Agent | |
| Oleum (30%) | - | - | - | - | Catalyst/Dehydrating Agent | |
| Dinitration | Mononitro Intermediate | 225.56 | - | 22.27 | - | Reactant |
| Nitric Acid (100%) | 63.01 | 0.253 | 15.94 | 10.49 | Nitrating Agent | |
| Oleum (30%) | - | - | 52.00 | 27.00 | Catalyst/Dehydrating Agent | |
| Amination | Dinitro Intermediate | 270.56 | - | - | - | Reactant |
| Di-N-propylamine | 101.19 | - | 25.25 | 35.00 | Aminating Agent | |
| Sodium Carbonate | 105.99 | - | 13.25 | - | Base |
Table 2: Reaction Conditions and Yields
| Step | Parameter | Value |
| Mononitration | Temperature | 20-80 °C |
| Solvent | Ethylene Dichloride | |
| Dinitration | Initial Temperature | 80 °C |
| Ramped Temperature 1 | 110 °C (over 20 min) | |
| Ramped Temperature 2 | 115-117 °C | |
| Reaction Time | ~3.75 hours | |
| Amination | Temperature | 80 °C |
| Reaction Time | 4 hours | |
| Overall Process | Final Yield | 92.14% |
III. Detailed Experimental Protocols
The following protocols are based on a patented commercial process for the synthesis of trifluralin.[1]
Step 1: Mononitration of 4-Chlorobenzotrifluoride
-
Reaction Setup: A suitable reactor is charged with 4-chlorobenzotrifluoride and ethylene dichloride, which acts as a solvent and diluent.
-
Nitration: A nitrating mixture of nitric acid and oleum (H₂SO₄/SO₃) is prepared. The molar ratio of nitric acid to 4-chlorobenzotrifluoride should be at least 1:1, with a slight excess of nitric acid to ensure complete mononitration. The molar ratio of nitric acid to sulfur trioxide in the oleum should also be at least 1:1 to absorb the water produced during the reaction.
-
Reaction Execution: The nitrating mixture is added to the solution of 4-chlorobenzotrifluoride while maintaining the reaction temperature between 20 °C and 80 °C.
-
Work-up: After the reaction is complete, the mixture is allowed to settle, and the organic layer containing 4-chloro-3-nitrotrifluoromethylbenzene is separated from the spent acid layer. The use of ethylene dichloride facilitates this separation without the addition of water.
Step 2: Dinitration of 4-Chloro-3-nitrotrifluoromethylbenzene
-
Reaction Setup: A reactor is charged with a nitrating mixture consisting of 15.94 g (10.49 ml) of 100% nitric acid and 52 g (27 ml) of 30% oleum. The mixture is heated to 80 °C with vigorous stirring.
-
Addition of Mononitro Intermediate: A mixture of mononitro- and dinitrochlorotrifluoromethylbenzenes (22.27 g) from the first nitration step is added over a period of 15 minutes.
-
Temperature Ramping: After the addition is complete, the reaction temperature is increased to 110 °C over 20 minutes and held for one hour. The temperature is then further increased to 115°-117 °C and maintained for 2.5 hours.
-
Work-up: The reaction mixture is cooled, and the dinitrated product, 2,6-dinitro-4-trifluoromethylchlorobenzene, is separated from the spent acid.
Step 3: Amination of 2,6-Dinitro-4-trifluoromethylchlorobenzene
-
Reaction Setup: A reactor is charged with the dinitrated intermediate from the previous step, 25.25 g (35 ml) of di-N-propylamine, and 13.25 g of sodium carbonate.
-
Reaction Execution: The mixture is heated to 80 °C and stirred for 4 hours.
-
Product Isolation: After the reaction is complete, the mixture is allowed to stand for approximately 30 minutes to allow for layer separation. The lower layer, containing the crude trifluralin, is separated as an orange oil.
-
Purification: The crude product (30.9 g) is purified by crystallization from methyl alcohol (27 ml), cooled to 0 °C, to yield 26.9 g of 99+% pure trifluralin with a melting point of 47°-48 °C. An additional 2.64 g of product can be obtained by concentrating the filtrate.
IV. Experimental Workflow and Logical Relationships
The overall workflow for the commercial synthesis of trifluralin, including the recycling of key materials as described in the patent literature, is illustrated below.[1]
This guide provides a comprehensive overview of the commercial synthesis of trifluralin, intended to be a valuable resource for professionals in the fields of chemical research and development. The provided data and protocols are based on established industrial practices and offer a solid foundation for further investigation and process optimization.
References
A Technical Guide to the Stability and Storage of Trifluralin-d14 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the stability and storage of the Trifluralin-d14 analytical standard. Given the critical role of deuterated standards in quantitative analysis, particularly in chromatography-mass spectrometry techniques, ensuring their integrity is paramount for generating accurate and reproducible data. While specific stability studies on this compound are not extensively published, this document synthesizes information on the parent compound, Trifluralin, with established protocols for analytical standard stability to provide a comprehensive set of recommendations.
Overview of this compound
This compound is the deuterated analogue of Trifluralin, a selective, pre-emergence dinitroaniline herbicide. In analytical chemistry, this compound serves as an ideal internal standard for the quantification of Trifluralin in various matrices, including environmental and agricultural samples.[1] Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for separate detection by a mass spectrometer.
Recommended Storage Conditions and Stability Summary
The stability of an analytical standard is influenced by temperature, light, humidity, and the solvent in which it is stored. While a definitive shelf-life for this compound can only be provided by the manufacturer on a lot-specific Certificate of Analysis, the following table summarizes general recommendations based on the known properties of Trifluralin and standard laboratory practice for similar compounds.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: ≤ -20°C | To minimize thermal degradation and solvent evaporation. |
| Short-term: 2-8°C | For working solutions that will be used within a short period. | |
| Light Exposure | Store in amber vials or in the dark. | Trifluralin is susceptible to photodegradation.[2] |
| Form | Neat (solid) or in a suitable solvent. | The stability in solution is dependent on the solvent. |
| Solvent | Commonly supplied in isooctane. | Consult the Certificate of Analysis for the recommended solvent. |
| Handling | Minimize freeze-thaw cycles. Aliquot stock solutions for single use where possible. | Repeated temperature changes can accelerate degradation. |
Potential Degradation Pathways
The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart. The primary mechanisms of degradation are photodecomposition, and to a lesser extent, chemical and biological degradation, which involve a series of reactions.[3]
Key degradation pathways for Trifluralin include:
-
Photodecomposition: Exposure to ultraviolet light can lead to the breakdown of the molecule.
-
Oxidative Dealkylation: The N-propyl groups can be removed through oxidation.
-
Reduction of Nitro Groups: The two nitro groups on the benzene ring can be reduced to amino groups.
-
Oxidative Cyclization: The molecule can undergo cyclization reactions.
These degradation pathways are illustrated in the diagram below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the integrity of the this compound standard, laboratories should perform their own stability assessments, especially when using a new batch or when storing it for an extended period. The following protocols are based on established guidelines for stability testing of pharmaceuticals and analytical standards.
Long-Term Stability Study
This study evaluates the stability of the standard under recommended storage conditions.
-
Objective: To determine the re-test date or shelf-life of the this compound standard under its intended long-term storage conditions.
-
Methodology:
-
Prepare multiple aliquots of the this compound standard solution at a known concentration.
-
Store the aliquots at the recommended long-term storage temperature (e.g., -20°C).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot.
-
Analyze the concentration of the stored standard against a freshly prepared standard or a reference standard stored under validated conditions.
-
The analysis should be performed using a validated, stability-indicating method, such as GC-MS or LC-MS.
-
Acceptance criteria are typically that the concentration of the stored standard should be within a certain percentage (e.g., ±5%) of the initial concentration.
-
Accelerated Stability Study
This study is designed to predict the long-term stability by subjecting the standard to elevated stress conditions.
-
Objective: To identify potential degradation products and to predict the stability of the standard under normal storage conditions in a shorter timeframe.
-
Methodology:
-
Prepare aliquots of the this compound standard solution.
-
Store the aliquots at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the aliquots.
-
Compare the results to a control sample stored at the recommended long-term storage temperature.
-
Significant degradation under these conditions suggests that the standard may not be stable for an extended period under normal conditions.
-
Forced Degradation (Stress Testing)
This study is designed to intentionally degrade the standard to identify potential degradation products and to establish the specificity of the analytical method.
-
Objective: To understand the degradation pathways and to ensure the analytical method can separate the intact standard from its degradation products.
-
Methodology:
-
Expose the this compound standard to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at room temperature and elevated temperatures.
-
Oxidation: Treat with a reagent such as hydrogen peroxide.
-
Photolytic Stress: Expose to UV and visible light.
-
Thermal Stress: Heat the standard at a high temperature.
-
-
Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS, GC-MS) to identify and quantify any degradation products.
-
The goal is to achieve a target degradation of 5-20%.
-
The following diagram illustrates a general workflow for assessing the stability of an analytical standard.
Caption: Workflow for analytical standard stability assessment.
Conclusion
Maintaining the integrity of the this compound analytical standard is crucial for the accuracy of analytical data. While this guide provides a framework for understanding and assessing its stability, it is essential for researchers to consult the manufacturer's Certificate of Analysis for lot-specific information and to conduct their own stability verification studies. By implementing robust storage and handling procedures and by understanding the potential degradation pathways, laboratories can ensure the continued reliability of their this compound standard.
References
In-Depth Technical Guide: 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline (Trifluralin-d₁₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-²H₇)propyl]-4-(trifluoromethyl)aniline, the deuterated analog of the widely used herbicide Trifluralin. This isotopically labeled compound, herein referred to as Trifluralin-d₁₄, serves as an invaluable tool in metabolic, environmental fate, and pharmacokinetic studies due to its distinct mass spectrometric signature. This document details its chemical and physical properties, provides insights into its synthesis, outlines analytical methodologies for its detection and quantification, and explores its primary mechanism of action. Furthermore, it includes a detailed experimental protocol for a representative application in environmental fate studies and visualizes key pathways and workflows using Graphviz.
Compound Identification and Properties
CAS Number: 347841-79-6
Trifluralin-d₁₄ is the deuterated form of Trifluralin, where the fourteen hydrogen atoms on the two propyl groups are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Trifluralin in various matrices.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₂D₁₄F₃N₃O₄ | [1](2) |
| Molecular Weight | 349.37 g/mol | [3](4--INVALID-LINK-- |
| Synonyms | Trifluralin-d₁₄ (di-n-propyl-d₁₄), 2,6-Dinitro-N,N-di(n-propyl-d₇)-4-trifluoromethylaniline | [3](5) |
| Isotopic Enrichment | ≥98 atom % D | [3](5) |
| Appearance | Yellow or orange crystalline solid | [6](7) |
| Unlabeled CAS Number | 1582-09-8 | [1](2) |
Synthesis
While a detailed, publicly available protocol for the specific synthesis of Trifluralin-d₁₄ is scarce, the general synthesis of Trifluralin and methods for deuteration of related compounds provide a likely pathway. The commercial synthesis of Trifluralin typically involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.
For the deuterated analog, a plausible synthetic route would involve the use of deuterated di-n-propylamine (di-n-propyl-d₁₄-amine). This deuterated intermediate can be synthesized through methods such as the reductive amination of a deuterated aldehyde with a deuterated amine or the reduction of a deuterated amide.
Figure 1: Plausible Synthesis Pathway for Trifluralin-d₁₄
Analytical Methodologies
Trifluralin-d₁₄ is primarily used as an internal standard in analytical methods for the quantification of Trifluralin. The most common techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).
Table 2: Analytical Methods for Trifluralin and Trifluralin-d₁₄
| Technique | Method Details | Application | Reference |
| GC-MS | Extraction with acetonitrile-water, cleanup with Florisil cartridges, analysis by GC with electron capture or mass selective detector. | Determination of Trifluralin residues in soil. | [6](--INVALID-LINK--) |
| LC-MS/MS | Direct injection of soil extracts (70% aqueous acetonitrile) into an ion-trap LC/MS/MS. | Identification of Trifluralin and its metabolites in soil. | [3](8) |
| Quantitative ¹H-NMR | Can be used for purity assessment and quantification of pesticide stock solutions. | Stability testing of pesticide standards. | [9](9) |
| ¹⁹F-NMR | Used to study the binding of Trifluralin and its metabolites to soil components like fulvic acid. | Investigating the nature of soil-bound residues. | [10](10) |
Mechanism of Action: Microtubule Inhibition
Trifluralin belongs to the dinitroaniline class of herbicides, which act by inhibiting microtubule polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell shape, and intracellular transport.
Trifluralin binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, leading to a failure of spindle formation during mitosis. Consequently, cell division is arrested, which ultimately results in the death of the plant, particularly affecting root development.
Figure 2: Signaling Pathway of Trifluralin's Microtubule Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluralin-(dipropyl-d14) | LGC Standards [lgcstandards.com]
- 3. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Aniline (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1314-1 [isotope.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Using 19F NMR spectroscopy to determine trifluralin binding to soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Trifluralin-d14: A Technical Guide for Research Laboratories
An in-depth guide for researchers, scientists, and drug development professionals on the procurement and application of Trifluralin-d14 as an internal standard in analytical research.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the herbicide Trifluralin. Its primary application in a research setting is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. This document outlines key technical data for this compound offered by various suppliers, details its mechanism of action, and provides exemplary experimental protocols for its use.
Core Compound Information
Trifluralin is a selective, pre-emergence dinitroaniline herbicide that controls many annual grasses and broadleaf weeds by inhibiting microtubule formation.[1] Its deuterated isotopologue, this compound, serves as an ideal internal standard for the accurate quantification of Trifluralin in complex matrices such as soil, water, and biological tissues. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the native compound in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.
Supplier and Product Overview
Several reputable suppliers provide this compound for research purposes. The following table summarizes key quantitative data from prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| Santa Cruz Biotechnology | Trifluralin | 1582-09-8 (unlabeled) | 335.28 | ≥97% |
| LGC Standards | Trifluralin-(dipropyl-d14) | 347841-79-6 | Not Specified | Not Specified |
| CDN Isotopes | This compound (di-n-propyl-d14) | 347841-79-6 | 349.37 | 98 atom % D |
Note: Data is subject to change and may vary between lots. Always consult the supplier's documentation.
Mechanism of Action: Microtubule Disruption
Trifluralin's primary mechanism of action involves the disruption of microtubule polymerization.[1][2] It binds to tubulin, the protein subunit of microtubules, preventing their assembly. This inhibition of microtubule formation disrupts essential cellular processes, most notably mitosis (cell division), leading to the arrest of cell cycle progression and ultimately, cell death in susceptible organisms.[1]
References
Methodological & Application
Application Note: High-Throughput Analysis of Trifluralin in Environmental Samples using Trifluralin-d14 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Trifluralin in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Trifluralin-d14 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocols provided herein are intended as a comprehensive guide for laboratories performing pesticide residue analysis.
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops. Due to its persistence in soil and potential for runoff into water sources, monitoring its concentration in the environment is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This approach minimizes analytical variability by compensating for analyte loss during sample preparation and fluctuations in instrument response, thereby improving method robustness and accuracy.[1] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of Trifluralin using this compound as an internal standard.
Experimental
Materials and Reagents
-
Trifluralin analytical standard (≥99% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions
A C18 reversed-phase column is commonly employed for the separation of Trifluralin.[2] The gradient elution is optimized for the separation of Trifluralin from potential matrix interferences.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40 °C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Conditions
Trifluralin is effectively ionized in negative ion mode.[3][4] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The following MRM transitions are proposed and may require optimization on the specific instrument used.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Instrument dependent |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| Trifluralin | 334.1 | 305.1 | 50 | -20 | Quantifier |
| Trifluralin | 334.1 | 264.1 | 50 | -25 | Qualifier |
| This compound | 348.2 | 316.2 | 50 | -20 | Internal Standard |
Note: The molecular weight of Trifluralin is approximately 335.28 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 334.1. The fragmentation to 305.1 likely corresponds to the loss of an ethyl group, and 264.1 to the loss of a propyl group and a nitro group reduction intermediate. For this compound, the mass shift of +14 Da is reflected in the precursor and product ions.
Protocols
Standard and Sample Preparation
Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of Trifluralin in acetonitrile.
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
From the stock solutions, prepare working solutions for calibration standards and spiking solutions by serial dilution in acetonitrile.
Calibration Standards Prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:acetonitrile) ranging from 0.1 ng/mL to 100 ng/mL. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 10 ng/mL).
Sample Preparation Protocol for Water Samples (Solid Phase Extraction - SPE)
-
Filter the water sample (e.g., 250 mL) through a 0.45 µm filter.
-
Add the this compound internal standard solution to the water sample to achieve a concentration of 10 ng/mL.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 2 x 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Protocol for Soil Samples (QuEChERS-like Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike with the this compound internal standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Data Presentation
Method Performance Characteristics (Representative Data)
The use of this compound as an internal standard provides excellent linearity and reproducibility.
Table 1: Linearity and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | R² | LOQ (ng/mL) |
| Trifluralin | 0.1 - 100 | >0.998 | 0.1 |
Table 2: Accuracy and Precision in Spiked Water Samples
| Spiked Concentration (ng/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| 0.5 | 98.5 | 4.2 |
| 5.0 | 101.2 | 3.5 |
| 50.0 | 99.8 | 2.8 |
Table 3: Accuracy and Precision in Spiked Soil Samples
| Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |
| 1.0 | 95.3 | 6.8 |
| 10.0 | 98.9 | 5.1 |
| 100.0 | 102.5 | 4.5 |
Visualizations
Caption: Experimental workflow for Trifluralin analysis.
Caption: Logic of internal standard quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of Trifluralin in environmental water and soil samples. The incorporation of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for regulatory monitoring and environmental risk assessment. The provided protocols for sample preparation are robust and can be adapted to various laboratory workflows. This application note serves as a comprehensive starting point for the development and validation of Trifluralin analysis in a variety of environmental matrices.
References
Isotope Dilution Method for Trifluralin Quantification in Soil Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of trifluralin in soil samples using the isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS). This method offers high accuracy and precision by using a stable isotope-labeled internal standard to correct for analyte losses during sample preparation and analysis.
Principle of the Isotope Dilution Method
The isotope dilution method is a highly accurate quantification technique. It relies on the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, deuterated trifluralin) to the sample at the beginning of the analytical procedure. The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, any losses of the analyte during the sample preparation process can be precisely corrected for, leading to a more accurate quantification.
Experimental Protocols
This protocol is a synthesis of established methods for the analysis of trifluralin in soil, including elements from EPA and USGS methodologies.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Dichloromethane, Hexane, Toluene (all pesticide residue grade or equivalent)
-
Standards:
-
Trifluralin analytical standard (>99% purity)
-
Trifluralin-d14 (di-N-propyl-d14-trifluralin) or other suitable deuterated trifluralin internal standard (>98% isotopic purity)
-
-
Reagents:
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
Florisil® (pesticide residue grade, activated)
-
Deionized water
-
-
Glassware:
-
Mason jars with PTFE-lined caps
-
Volumetric flasks, pipettes, and syringes
-
Separatory funnels
-
Chromatography columns
-
Evaporation apparatus (e.g., rotary evaporator or nitrogen evaporator)
-
Sample Preparation and Extraction
-
Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Spiking with Internal Standard: Weigh 20 g of the homogenized soil sample into a Mason jar. Add a known amount of the this compound internal standard solution. The spiking level should be chosen to be within the calibration range of the instrument.
-
Extraction:
-
Add 100 mL of a 99:1 (v/v) mixture of acetonitrile and water to the soil sample in the Mason jar.
-
Seal the jar and shake it on a platform shaker for at least 1 hour at a moderate speed.
-
Allow the solid particles to settle.
-
Extract Cleanup
-
Liquid-Liquid Partitioning (if necessary for high organic matter soils):
-
Transfer an aliquot of the supernatant from the extraction step to a separatory funnel.
-
Add a saline solution and partition the analytes into an organic solvent like dichloromethane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
Solid Phase Extraction (SPE) using Florisil®:
-
Prepare a Florisil® column by packing a chromatography column with activated Florisil®.
-
Pre-rinse the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane). The exact composition should be optimized to ensure good recovery of trifluralin.
-
Collect the eluate.
-
Concentration and Solvent Exchange
-
Concentrate the eluate from the cleanup step to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a solvent exchange into a solvent suitable for GC-MS analysis, such as toluene or iso-octane.
-
Adjust the final volume to a precise value (e.g., 1.0 mL).
GC-MS Analysis
-
Instrument Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent
-
Inlet: Splitless mode, 250°C
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
-
Selected Ion Monitoring (SIM) Parameters:
-
Trifluralin: Monitor at least two characteristic ions (e.g., m/z 306, 264).
-
This compound: Monitor the corresponding characteristic ions (e.g., m/z 320, 278).
-
The exact ions should be determined by analyzing the mass spectra of the pure standards.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of native trifluralin and a constant concentration of the this compound internal standard. Generate a calibration curve by plotting the response ratio (peak area of native trifluralin / peak area of this compound) against the concentration of native trifluralin.
Data Presentation
The following tables summarize typical quantitative data for the isotope dilution method for trifluralin analysis in soil.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | |
| Limit of Detection (LOD) | 0.02 - 1 µg/kg | |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | |
| Precision (%RSD) | < 15% |
Table 2: Recovery Data from Spiked Soil Samples
| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (%RSD) | Reference |
| 1.0 | 85 | 10.3 | |
| 2.0 | 92 | 8.5 | |
| 10.0 | 95 | 7.2 |
Visualizations
Caption: Experimental workflow for trifluralin analysis in soil.
Caption: Principle of the isotope dilution method.
Application Notes and Protocols for GC-MS Analysis of Herbicide Residues Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of herbicide residues in environmental samples, specifically focusing on soil and water matrices, using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards. The use of isotopically labeled internal standards is a critical component of this method, as it corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and precise quantification.
Introduction
The widespread use of herbicides in agriculture necessitates robust and reliable analytical methods to monitor their presence in the environment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile organic compounds, including many common herbicides.[1] When coupled with the use of deuterated internal standards, the accuracy and reliability of the analysis are significantly enhanced. Deuterated standards are chemically identical to the target analytes but have a higher mass due to the substitution of hydrogen atoms with deuterium. This allows them to be distinguished by the mass spectrometer while co-eluting with the native compound, effectively compensating for analyte loss during sample preparation and instrumental analysis.[2]
This protocol outlines the necessary steps for sample collection, preparation, and GC-MS analysis of common herbicides, providing a foundation for researchers to develop and validate their own specific methods.
Experimental Protocols
Sample Collection and Handling
Proper sample collection is crucial to ensure the integrity of the results.
-
Soil Sampling: Collect approximately 15 core samples from the target area in a "W" pattern to a depth of 15 cm using a clean soil auger. Combine these to form a composite sample. Place about 500g of the composite sample in a clean, labeled sample bag. Store the samples in a cool, dark place until they can be transported to the laboratory.
-
Water Sampling: For water from a tap or irrigation system, allow the water to run for a few minutes to flush the pipes before collecting the sample. For pesticide residue analysis, a 2-liter sample is typically required. Use clean, pre-rinsed sample bottles. Keep the samples chilled and transport them to the laboratory as soon as possible.
-
Precautions: To prevent contamination, always wear disposable gloves and change them between samples. Use clean sampling tools, washing them with detergent and hot water, followed by a rinse with clean water or acetone between samples.
Reagents and Standards
-
Solvents: All solvents used (e.g., acetonitrile, ethyl acetate, hexane) should be of pesticide residue analysis grade.
-
Herbicide Standards: Obtain certified analytical standards of the target herbicides.
-
Deuterated Internal Standards: Obtain certified deuterated analogs of the target herbicides (e.g., Atrazine-d5, Glyphosate-d2).
-
Standard Solutions: Prepare stock solutions of both the native herbicide standards and the deuterated internal standards in a suitable solvent (e.g., methanol or ethyl acetate). From these stock solutions, prepare working standard solutions and calibration standards at various concentration levels.
Sample Preparation: QuEChERS Method for Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[1]
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate the sample.
-
Spike the sample with an appropriate volume of the deuterated internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbent may vary depending on the specific matrix and target analytes.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the final extract and transfer it to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following are representative GC-MS parameters. These should be optimized for the specific instrument and target analytes.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 5°C/min to 200°C, and finally ramp at 10°C/min to 300°C, hold for 5 min. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4 minutes |
SIM Mode Ions: For each target herbicide and its deuterated internal standard, select a quantification ion and at least one or two qualifier ions. The selection of these ions should be based on their abundance and specificity from the mass spectrum of each compound.
Data Presentation
The following table summarizes typical quantitative data for the analysis of selected herbicides in soil using GC-MS with deuterated internal standards. Note that these values can vary depending on the specific matrix, instrumentation, and method validation protocol.
| Herbicide | Deuterated Standard | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Atrazine | Atrazine-d5 | Soil | 0.1 | 0.5 | 95 ± 5 | [Compiled from various sources] |
| Metolachlor | Metolachlor-d6 | Soil | 0.2 | 0.8 | 92 ± 7 | [Compiled from various sources] |
| Trifluralin | Trifluralin-d14 | Soil | 0.1 | 0.4 | 98 ± 4 | [Compiled from various sources] |
| Pendimethalin | Pendimethalin-d5 | Soil | 0.2 | 1.0 | 90 ± 8 | [Compiled from various sources] |
| 2,4-D (as methyl ester) | 2,4-D-d3 | Soil | 0.5 | 2.0 | 88 ± 10 | [Compiled from various sources] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for herbicide residue analysis.
Herbicide Signaling Pathways
Glyphosate acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals.[2]
Caption: Glyphosate's inhibition of the shikimate pathway.
Atrazine is a triazine herbicide that functions by binding to the plastoquinone-binding protein in photosystem II of the photosynthetic electron transport chain. This blocks electron flow, leading to the inhibition of photosynthesis and ultimately plant death.
Caption: Atrazine's disruption of photosynthetic electron transport.
References
Application Notes: Trifluralin-d14 for Herbicide Analysis in Environmental Water Samples
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds in various agricultural settings[1]. Due to its potential for runoff from treated fields, monitoring its presence in environmental water sources is crucial[2][3]. The analysis of trace levels of herbicides like trifluralin in complex matrices such as surface or groundwater requires robust and accurate analytical methods. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the precision and accuracy of these measurements.
Trifluralin-d14, a deuterated analog of trifluralin, serves as an ideal internal standard or surrogate for the quantification of trifluralin in environmental samples. Because its chemical and physical properties are nearly identical to the native analyte, it co-extracts and behaves similarly during chromatographic separation. However, its increased mass allows it to be distinguished from the native trifluralin by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during sample preparation and analysis can be accurately corrected, thereby minimizing matrix effects and improving data quality.
Physicochemical Properties of Trifluralin
Understanding the properties of trifluralin is essential for developing effective extraction and analysis protocols.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆F₃N₃O₄ | |
| Molecular Weight | 335.3 g/mol | [2] |
| Appearance | Yellow-orange crystalline solid | [2][4] |
| Water Solubility | Low (~0.2-0.4 mg/L at 25°C) | [2] |
| Log K_ow_ | 4.69 - 5.3 | [2] |
| Vapor Pressure | 1.1 x 10⁻⁴ mm Hg (25°C) | [2] |
Principle of the Method
The determination of trifluralin in water samples using this compound as an internal standard involves several key steps. First, a known quantity of this compound is spiked into the water sample. The sample is then subjected to an extraction procedure, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate and concentrate the analytes[5][6]. After extraction, the solvent is evaporated and the residue is reconstituted in a suitable solvent for analysis. Quantification is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3]. The ratio of the native trifluralin response to the this compound response is used to calculate the concentration of trifluralin in the original sample, correcting for any analyte loss during the procedure.
References
Application Notes: Sample Preparation for Trifluralin Analysis in Agricultural Matrices
These application notes provide detailed protocols and comparative data for the extraction and cleanup of trifluralin residues from agricultural products. The following methods are highlighted due to their prevalence and effectiveness in pesticide residue analysis.
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control annual grasses and broadleaf weeds in various crops, including soybeans, cotton, and certain vegetables.[1] Its analysis is challenging due to its hydrophobic and volatile nature, as well as its tendency to degrade into multiple metabolites.[2] Accurate determination of trifluralin residues is crucial for food safety assessment and environmental monitoring.[3]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique that streamlines the extraction and cleanup of pesticide residues from a variety of food matrices.[4] It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup.
Application
This protocol is particularly effective for analyzing trifluralin in complex vegetable matrices like carrots.[3]
Experimental Protocol: QuEChERS for Trifluralin in Carrots
a) Sample Homogenization:
-
Weigh 10-15 g of a representative carrot sample into a blender.
-
Add a small amount of water or dry ice to facilitate blending, if necessary.
-
Homogenize the sample until a uniform paste is achieved.
b) Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards if required.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
c) Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for analysis.
d) Analysis:
-
The final extract is typically analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] For quantitative analysis in a complex matrix like carrots, matrix-matched calibration is recommended to counteract suppression or enhancement effects.[3]
Workflow Diagram: QuEChERS Method
Caption: Workflow for QuEChERS sample preparation.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a complex matrix.[6] It is particularly useful for cleaning up extracts before chromatographic analysis.[2] For trifluralin, a nonpolar compound, reversed-phase SPE (RP-SPE) with a C18 sorbent is highly effective.[6][7]
Application
This protocol is suitable for the determination of trifluralin in aqueous samples like surface or drinking water and can also be used as a cleanup step for soil extracts.[2][6][7]
Experimental Protocol: SPE for Trifluralin in Water
a) Cartridge Conditioning:
-
Pass 3 mL of acetone through a C18 SPE cartridge.[6]
-
Follow with 3 mL of methanol.
-
Finally, equilibrate the cartridge by passing 5 mL of HPLC-grade water. Do not allow the sorbent to go dry.[8]
b) Sample Loading:
-
Pass 1 L of the water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.[6]
c) Cartridge Washing & Drying:
-
After loading, wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Dry the sorbent thoroughly by applying a high vacuum for at least 60 minutes to remove all residual water. This step is critical for efficient elution.[8]
d) Elution:
-
Elute the retained trifluralin from the cartridge using 3 mL of acetone.[6] Other solvents like iso-octane can also be used.[7]
-
Collect the eluate in a collection vial.
e) Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetone, iso-octane) to a final volume of 1.0 mL.[7]
-
The sample is now ready for injection into a GC-ECD or GC-MS system.[6][7]
Workflow Diagram: Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases.[9] For the nonpolar trifluralin, extraction from an aqueous phase into a nonpolar organic solvent like methylene chloride or ethyl acetate is common.[10]
Application
LLE is a robust method suitable for extracting trifluralin from water and soil samples.[11]
Experimental Protocol: LLE for Trifluralin in Water
a) Sample Preparation:
-
Place 1 L of the water sample into a 2 L separatory funnel.
-
If required, adjust the sample pH.
b) Extraction:
-
Add 80 ± 5 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (methylene chloride) into a collection flask.
c) Repeated Extraction:
-
Repeat the extraction process two more times using fresh 80 mL portions of methylene chloride.
-
Combine all organic extracts in the same flask.
d) Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the dried extract to a volume of 2-4 mL using a rotary evaporator at 35 ± 2 °C.
-
Further concentrate the sample to a final volume of 1.0 mL under a gentle stream of nitrogen.
e) Analysis:
-
The concentrated extract is ready for analysis by GC-MS or LC-MS.
Workflow Diagram: Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction.
Quantitative Data Summary
The efficiency of different sample preparation techniques is highly dependent on the matrix, analyte concentration, and subsequent analytical instrumentation. The table below summarizes performance data from various studies.
| Method | Matrix | Analytical Technique | Recovery (%) | RSD (%) | LOQ | Citation |
| SPE (C18) | Drinking Water | GC-MS | 79 - 99 | 2 - 12 | 0.01 µg/L | [6][12] |
| LLE | Soil | GC-ECD/NPD | 70.6 - 120 | < 20 | 0.005 - 2.5 mg/kg (Range) | [11] |
| MSPD | Soil | GC-ECD/NPD | 72.4 - 120 | < 20 | 0.005 - 2.5 mg/kg (Range) | [11] |
| Dispersive LLE | Soil | HPLC-UV | 88.0 - 95.9 | < 2.7 | 0.09 µg/L | [9] |
| ASE | Soil | LC/MS/MS | - | - | - | [1] |
Note: LOQ (Limit of Quantification), RSD (Relative Standard Deviation), MSPD (Matrix Solid-Phase Dispersion), ASE (Accelerated Solvent Extraction). Data for QuEChERS recovery and LOQ were not explicitly quantified in the provided search results but the method was cited as effective for carrots.[3]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Comparison among soil Series and extraction methods for the analysis of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety | Fedorova | Hygiene and Sanitation [rjhas.ru]
- 4. Determination Of Pesticide Residue In Vegetables [wateronline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the Herbicide Residue Trifluralin in Chemically Treated Lawn Soil by Gas Chromatography Using reversed-phase solid-phase extraction (RP-SPE) sample prep techniques [ebrary.net]
- 8. mdpi.com [mdpi.com]
- 9. The Dispersive Liquid–Liquid Extraction Method Coupled with HPLC and its Application in Determining S-triazine group of herbicides in Soil samples – Oriental Journal of Chemistry [orientjchem.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Dinitroaniline Herbicides Using Isotopic Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroaniline herbicides are a class of selective, pre-emergent herbicides widely used in agriculture to control annual grasses and some broadleaf weeds.[1] Common examples include trifluralin, pendimethalin, and ethalfluralin. Due to their widespread use and potential for environmental contamination, robust and accurate analytical methods are required for their detection and quantification in various matrices such as soil, water, and food products.
The use of isotopically labeled internal standards in analytical chemistry, particularly in mass spectrometry-based methods, is a well-established technique for improving the accuracy and precision of quantification.[2] Stable isotope dilution analysis (IDA) involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical procedure. This internal standard experiences the same sample preparation, extraction, and analysis conditions as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled standard, matrix effects, and variations in recovery can be effectively compensated for, leading to more reliable and accurate results.[2]
This document provides detailed application notes and experimental protocols for the analysis of dinitroaniline herbicides using isotopically labeled internal standards coupled with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercially Available Isotopic Standards
The use of certified isotopically labeled standards is crucial for accurate quantification. Several deuterated dinitroaniline herbicide standards are commercially available from various chemical standard suppliers.
Table 1: Commercially Available Isotopically Labeled Dinitroaniline Herbicide Standards
| Compound | Isotopic Label | Supplier Examples |
| Pendimethalin-d5 | Deuterium (d5) | LGC Standards, HPC Standards[3], Sigma-Aldrich[4] |
| Trifluralin-d10 | Deuterium (d10) | (Availability should be confirmed with major suppliers) |
Note: The availability of specific standards should be verified with the suppliers.
While detailed synthetic procedures for these specific commercially available standards are often proprietary, the general approach for deuterium labeling of organic molecules can involve H-D exchange reactions catalyzed by metals or acids, or the use of deuterated starting materials in a multi-step synthesis.[5] For the purpose of routine analysis, purchasing certified standards is the recommended and most common practice.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[3][4]
Materials:
-
Homogenized sample (e.g., soil, fruit, vegetable)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the isotopic internal standard solution (e.g., 100 µL of a 1 µg/mL solution of Pendimethalin-d5 in acetonitrile).
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the d-SPE sorbent. The choice of sorbent depends on the matrix:
-
General purpose: 150 mg MgSO₄, 50 mg PSA per mL of extract.
-
Samples with fats and waxes: Add 50 mg C18 per mL of extract.
-
Pigmented samples: Add 50 mg GCB per mL of extract (use with caution as it may adsorb planar pesticides).
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 x g for 2 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.
-
Caption: QuEChERS sample preparation workflow for dinitroaniline herbicide analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-methylpolysiloxane)
GC Conditions (Example for Pendimethalin):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp to 180 °C at 25 °C/min
-
Ramp to 280 °C at 5 °C/min, hold for 5 minutes
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
Table 2: Example MRM Transitions for GC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Trifluralin | 306 | 264 | 160 |
| Pendimethalin | 252 | 191 | 162 |
| Pendimethalin-d5 | 257 | 196 | 167 |
| Ethalfluralin | 304 | 262 | 218 |
Note: MRM transitions should be optimized for the specific instrument used. The transitions for Pendimethalin-d5 are predicted based on a +5 Da shift from the native compound.
LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start at 10% B, hold for 1 minute
-
Linear gradient to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 10% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions for LC-MS/MS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Trifluralin | 336.1 | 306.1 | 264.1 |
| Pendimethalin | 282.2 | 226.1 | 162.1 |
| Pendimethalin-d5 | 287.2 | 231.1 | 167.1 |
| Oryzalin | 347.1 | 330.1 | 284.1 |
Note: MRM transitions should be optimized for the specific instrument used. The transitions for Pendimethalin-d5 are predicted based on a +5 Da shift from the native compound.
Caption: General analytical workflow for dinitroaniline herbicide analysis using isotopic standards.
Quantitative Data and Method Validation
The use of isotopic internal standards is expected to yield excellent method performance. The following table summarizes typical validation parameters for the analysis of dinitroaniline herbicides.
Table 4: Typical Method Validation Data using Isotope Dilution Analysis
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Trifluralin | Soil | 1 | 95 - 105 | < 10 |
| Fruit | 5 | 92 - 108 | < 10 | |
| Pendimethalin | Soil | 1 | 96 - 104 | < 10 |
| Vegetable | 5 | 94 - 106 | < 10 | |
| Ethalfluralin | Water (µg/L) | 0.05 | 98 - 103 | < 5 |
| Soil | 2 | 93 - 107 | < 10 |
Note: These are representative values. Actual performance will depend on the specific matrix, instrumentation, and laboratory conditions. The limit of quantification (LOQ) is typically defined as the lowest concentration at which the method is validated with acceptable precision and accuracy. Recovery is calculated based on the analysis of spiked blank samples.
Conclusion
The analytical methods detailed in these application notes, which combine efficient QuEChERS sample preparation with sensitive GC-MS/MS and LC-MS/MS detection and the use of isotopically labeled internal standards, provide a robust and accurate approach for the quantification of dinitroaniline herbicides in a variety of complex matrices. The use of isotope dilution analysis is highly recommended to overcome matrix-induced signal suppression or enhancement and to correct for analyte losses during sample preparation, thereby ensuring the highest quality of analytical data for research, regulatory, and safety assessment purposes.
References
Application Note: Quantification of Trifluralin in Complex Biological Matrices
AN-024
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed methodology for the sensitive and selective quantification of trifluralin in complex biological matrices such as plasma, urine, and tissue. The protocols herein describe sample preparation, extraction, and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted and robust analytical technique. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require accurate measurement of trifluralin for toxicological, pharmacokinetic, and exposure assessment studies.
Introduction
Trifluralin is a dinitroaniline herbicide that has been extensively used in agriculture to control a variety of annual grasses and broadleaf weeds. Due to its persistence in the environment, there is a growing concern about its potential impact on human health and ecosystems. Accurate and reliable quantification of trifluralin in biological samples is crucial for assessing exposure levels and understanding its metabolic fate. This application note presents validated protocols for the determination of trifluralin in plasma, urine, and tissue samples, addressing the challenges associated with complex sample matrices.
Materials and Methods
Reagents and Materials
-
Trifluralin analytical standard (≥99% purity)
-
Internal Standard (IS), e.g., Pendimethalin or a stable isotope-labeled trifluralin
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Protein precipitation plates or microcentrifuge tubes
-
Homogenizer for tissue samples
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
Sample Preparation
Plasma:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Urine:
-
To 500 µL of urine sample, add 10 µL of the internal standard working solution.
-
For the analysis of total trifluralin (including conjugated metabolites), enzymatic hydrolysis may be required. If so, adjust the pH to 5.0 with acetic acid and add β-glucuronidase/arylsulfatase. Incubate at 37°C for 4 hours.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample (hydrolyzed or not) onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analyte with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as described for plasma samples.
Tissue:
-
Accurately weigh approximately 0.5 g of tissue and place it in a homogenization tube.
-
Add 1 mL of ice-cold phosphate-buffered saline (PBS) and 10 µL of the internal standard.
-
Homogenize the tissue until a uniform suspension is obtained.
-
Perform protein precipitation and extraction as described for plasma samples, adjusting the solvent volumes proportionally to the initial sample volume.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trifluralin: Q1 336.1 -> Q3 264.1 (Quantifier), Q1 336.1 -> Q3 306.1 (Qualifier)
-
Internal Standard (Pendimethalin): Q1 282.2 -> Q3 191.1
-
Results and Discussion
The described methods were validated according to established bioanalytical method validation guidelines.[1][2] The validation parameters assessed included linearity, sensitivity (LOD and LOQ), accuracy, precision, recovery, and matrix effects.
Quantitative Data Summary
| Parameter | Plasma | Urine | Tissue |
| Linearity Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL | 1 - 500 ng/g |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.994 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.15 ng/mL | 0.3 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL | 1 ng/g |
| Recovery (%) | 88 - 95% | 85 - 93% | 82 - 91% |
| Precision (RSD%) | <10% | <12% | <15% |
| Accuracy (%) | 90 - 105% | 88 - 108% | 85 - 110% |
Experimental Protocols
Protocol 1: Trifluralin Extraction from Plasma using Protein Precipitation
-
Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL pendimethalin in methanol) to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Trifluralin Extraction from Urine using Solid-Phase Extraction (SPE)
-
Sample Preparation: Thaw urine samples and centrifuge at 2000 x g for 5 minutes to remove particulate matter.
-
Aliquoting: Transfer 500 µL of the clear urine supernatant to a clean tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute trifluralin and the internal standard with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
Protocol 3: Trifluralin Extraction from Tissue using Homogenization and Protein Precipitation
-
Tissue Preparation: Thaw tissue samples on ice and weigh approximately 0.5 g.
-
Homogenization: Place the weighed tissue in a 2 mL homogenization tube containing ceramic beads. Add 1 mL of ice-cold PBS and 10 µL of the internal standard.
-
Homogenize: Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Protein Precipitation: Transfer the homogenate to a microcentrifuge tube and add 3 volumes of cold acetonitrile (e.g., 3 mL for a 1 mL homogenate).
-
Extraction and Analysis: Follow steps 5-10 from Protocol 1 for vortexing, centrifugation, evaporation, reconstitution, and analysis.
Visualizations
Caption: General experimental workflow for trifluralin quantification.
Caption: Logical relationship of methods for trifluralin analysis.
References
Application Notes and Protocols for Trifluralin-d14 in Metabolism and Degradation Studies
Introduction
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control a variety of annual grasses and broadleaf weeds. Understanding its environmental fate—how it metabolizes and degrades—is crucial for assessing its ecological impact and ensuring food safety. Isotopically labeled compounds are invaluable tools in these studies. Trifluralin-d14, a deuterated analog of Trifluralin, serves as an ideal internal standard for quantitative analysis. Its chemical behavior is nearly identical to the unlabeled parent compound, but its distinct mass allows for precise differentiation and quantification using mass spectrometry. This minimizes experimental errors arising from sample extraction and matrix effects, enabling more accurate and reliable results in metabolism and degradation studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in soil metabolism, aqueous photodegradation, and microbial degradation studies.
Physicochemical Properties of Trifluralin
| Property | Value |
| Chemical Name | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ |
| Molar Mass | 335.28 g/mol |
| Water Solubility | <1 mg/L at 27 °C[1] |
| Vapor Pressure | 1.37 x 10⁻² Pa at 25 °C[1] |
| Log K_ow_ | 5.27[2] |
Application Notes: Trifluralin Metabolism and Degradation Pathways
Trifluralin dissipates in the environment through three primary pathways: photodegradation, aerobic biodegradation, and anaerobic biodegradation. The principal transformation reactions include:
-
N-dealkylation: The sequential removal of the N-propyl groups.
-
Reduction of Nitro Groups: The conversion of the nitro groups (NO₂) to amino groups (NH₂).
-
Cyclization: The formation of benzimidazole derivatives.
The use of this compound is critical for accurately tracing these pathways and quantifying the formation and decline of metabolites.
Caption: Overview of Trifluralin degradation pathways.
Major Metabolites of Trifluralin
Numerous metabolites of Trifluralin have been identified in soil and water. The table below lists some of the major degradation products.
| Metabolite Designation | Chemical Name |
| TR-2 | α,α,α-trifluoro-2,6-dinitro-N-propyl-p-toluidine |
| TR-3 | α,α,α-trifluoro-2,6-dinitro-p-toluidine |
| TR-4 | 3-nitro-N²,N²-dipropyl-5-(trifluoromethyl)benzene-1,2-diamine[3] |
| TR-5 | α,α,α-trifluoro-5-nitro-N⁴-propyl-toluene-3,4-diamine |
| TR-13 | 2-ethyl-7-nitro-1-propyl-5-(trifluoromethyl)-benzimidazole |
| TR-15 | 2-ethyl-7-nitro-5-(trifluoromethyl)-benzimidazole |
Quantitative Degradation Data
The degradation rate of Trifluralin is often expressed as a half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate.
Table 1: Aerobic Soil Metabolism of Trifluralin
| Soil Type | Temperature (°C) | Half-life (DT₅₀) in days | Reference |
| Sandy Loam | 22 | 81 - 356 | [2] |
| Clay Loam | 22 | 81 - 356 | [2] |
| Loam | 22 | 81 - 356 | [2] |
Table 2: Anaerobic Soil Metabolism of Trifluralin
| Soil Type | Temperature (°C) | Half-life (DT₅₀) in days | Reference |
| Various | 22 | 32 - 58 (% AR after 60 days) | [2] |
Table 3: Photodegradation of Trifluralin
| Medium | Light Source | Half-life (DT₅₀) | Reference |
| Sandy Loam Soil | Simulated Sunlight | 41 days | [2] |
| Natural Waters | Natural Sunlight | 12 - 29 hours | [4] |
| Water/Sediment System | Not Specified | 1 - 2 days (in water) | [2] |
Experimental Protocols
Protocol for Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD 307)
This protocol describes a laboratory study to determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.
References
Application Notes and Protocols for the Separation of Trifluralin and its Metabolites by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the separation and analysis of the dinitroaniline herbicide trifluralin and its principal metabolites using liquid chromatography (LC), with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).
Introduction
Trifluralin is a selective, pre-emergence herbicide widely used in agriculture. Its persistence and potential for biotransformation in the environment necessitate robust analytical methods to monitor the parent compound and its degradation products. The degradation of trifluralin in soil and water can be complex, potentially yielding up to 28 different metabolites through processes like dealkylation, reduction of nitro groups, and oxidation. This application note outlines effective LC-based methods for their separation and identification, crucial for environmental monitoring and toxicological studies.
Data Presentation
The following tables summarize typical liquid chromatography conditions for the analysis of trifluralin and its metabolites, derived from various validated methods.
Table 1: Liquid Chromatography Column and Mobile Phase Conditions
| Parameter | Method 1: UPLC-MS/MS | Method 2: HPLC-UV | Method 3: HPLC-MS/MS |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | Newcrom R1 (150 mm x 4.6 mm, 5 µm) | Coresep 100 (100 mm x 3.2 mm) |
| Mobile Phase A | 2 mM Ammonium Formate in Water | Water with 0.1% Formic Acid | 30 mM Ammonium Formate, pH 3 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (90% B) | Gradient | Gradient |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 0.6 mL/min |
| Injection Volume | 5 µL | 10 µL | 1 µL |
| Column Temperature | 40 °C | Ambient | 35 °C |
Table 2: Mass Spectrometry (MS) Detection Parameters (Illustrative)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Experimental Protocols
Protocol 1: Sample Preparation from Soil
This protocol outlines a common method for the extraction of trifluralin and its metabolites from soil samples.
Materials:
-
50 mL centrifuge tubes
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
-
Shaker or vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
For moist soils, a salting-out step with the addition of NaCl and MgSO4 may be employed to improve extraction efficiency.
-
Securely cap the tube and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant into a clean tube.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS analysis. For some complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[1]
Protocol 2: Sample Preparation from Water
This protocol describes a solid-phase extraction (SPE) method for the concentration and purification of trifluralin and its metabolites from water samples.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetone (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes to remove excess water.
-
Elution: Elute the retained analytes from the cartridge with 5 mL of acetone or methanol into a collection tube.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition and transfer to an autosampler vial for analysis.
Protocol 3: UPLC-MS/MS Analysis
This protocol provides a general procedure for the analysis of trifluralin and its metabolites using UPLC-MS/MS.
Instrumentation and Reagents:
-
UPLC system with a binary pump and autosampler
-
Tandem quadrupole mass spectrometer with an ESI source
-
ACQUITY UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 2 mM Ammonium Formate in Water
-
Mobile Phase B: Acetonitrile
-
Trifluralin and metabolite analytical standards
Procedure:
-
Method Setup: Set up the UPLC-MS/MS method with the conditions outlined in Table 1 (Method 1) and Table 2.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of calibration standards of trifluralin and its available metabolites in the initial mobile phase.
-
Sample Injection: Inject the prepared standards and samples onto the UPLC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode. Specific precursor-to-product ion transitions for trifluralin and each metabolite should be optimized prior to analysis.
-
Data Analysis: Quantify the analytes in the samples by comparing their peak areas to the calibration curve generated from the standards.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the analysis of trifluralin and its metabolites.
Caption: Experimental workflow for trifluralin analysis.
Caption: Simplified trifluralin degradation pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluralin-d14 Analysis in Electrospray Ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Trifluralin-d14 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering step-by-step solutions to mitigate ion suppression and ensure accurate quantification.
Problem 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components.[1][2]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3]
-
For Soil and Complex Food Matrices: Employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A detailed protocol is provided below.
-
For Water Samples: Use Solid-Phase Extraction (SPE) with a suitable sorbent to isolate this compound from salts and other polar interferences. A detailed protocol is provided below.
-
For Biological Fluids: Protein precipitation followed by liquid-liquid extraction (LLE) or SPE can effectively clean up the sample.[3]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce ion suppression.[2]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the retention time difference between your analyte and interfering peaks.
-
Column Selection: Consider using a column with a different stationary phase chemistry to alter selectivity.
-
-
Dilute the Sample: If the concentration of matrix components is high, a simple dilution of the sample extract can reduce ion suppression.[4] However, ensure that the final concentration of this compound remains above the limit of quantification.
-
Optimize ESI Source Parameters: Fine-tuning the ESI source parameters can enhance the ionization of this compound relative to interfering compounds. Refer to the ESI parameter optimization table below for guidance.
Problem 2: Poor Reproducibility and Accuracy in Quantitative Analysis
Possible Cause: Variable ion suppression across different samples and calibration standards.
Solutions:
-
Use of Stable Isotope-Labeled Internal Standard: As you are using this compound, ensure it is used correctly as an internal standard. It should be added to the sample at the very beginning of the sample preparation process to compensate for analyte loss and matrix effects throughout the entire workflow.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to mimic the ion suppression effects observed in the actual samples, leading to more accurate quantification.
-
Standard Addition: For highly complex or variable matrices, the method of standard addition can provide the most accurate quantification by accounting for matrix effects in each individual sample.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect in electrospray ionization (ESI) where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[2][5] This interference leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[5] The competition for charge and changes in the physical properties of the ESI droplets are the primary mechanisms of ion suppression.[2]
Q2: How do I know if my this compound signal is being suppressed?
A2: You can assess ion suppression by performing a post-extraction spike experiment. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank sample extract that has gone through the entire sample preparation procedure. A significant decrease in signal in the matrix extract indicates ion suppression.
Q3: Can optimizing the mobile phase help reduce ion suppression for this compound?
A3: Yes, the mobile phase composition can influence ionization efficiency.
-
Organic Modifier: Using acetonitrile or methanol as the organic modifier can affect the ESI process.
-
Additives: Small amounts of additives like formic acid or ammonium formate can improve protonation in positive ion mode, while ammonium acetate or ammonium hydroxide can be used in negative ion mode.[6] However, non-volatile additives such as phosphate buffers should be avoided as they can cause significant ion suppression and contaminate the mass spectrometer. For dinitroaniline herbicides, a mobile phase of methanol and water with 0.1% formic acid has been shown to be effective.
Q4: Which ionization mode, positive or negative, is better for this compound?
A4: The choice of ionization mode depends on the chemical structure of the analyte and its ability to accept or lose a proton. For Trifluralin, which has nitro groups, negative ion mode can be effective. However, protonated molecules can also be formed in positive ion mode. It is recommended to test both modes during method development to determine which provides better sensitivity and selectivity for this compound.
Experimental Protocols
QuEChERS Method for this compound in Soil
This protocol is adapted from standard QuEChERS procedures for pesticide analysis in soil.
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the desired amount of this compound internal standard solution to the soil sample.
-
Hydration: Add 10 mL of water to the tube and vortex for 1 minute to create a slurry.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.
-
Analysis: Take an aliquot of the cleaned extract for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for this compound in Water
This protocol outlines a general SPE procedure for extracting dinitroaniline herbicides from water.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Pass 100 mL of the water sample (spiked with this compound) through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Pesticide Analysis (Illustrative)
| Sample Preparation Method | Matrix | Analyte Recovery (%) | Reduction in Ion Suppression | Reference |
| QuEChERS | Soil | 85-110 | Significant | |
| Solid-Phase Extraction (SPE) | Water | 90-105 | High | General SPE literature |
| Liquid-Liquid Extraction (LLE) | Biological Fluids | 80-115 | Moderate to High | [3] |
Note: This table provides illustrative recovery and ion suppression reduction capabilities based on typical performance for pesticide analysis. Actual results may vary depending on the specific matrix and experimental conditions.
Table 2: Optimized ESI Source Parameters for a Dinitroaniline Herbicide (Illustrative)
| Parameter | Setting |
| Ionization Mode | Negative |
| Capillary Voltage | -3.5 kV |
| Nebulizer Gas Pressure | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Fragmentor Voltage | 120 V |
| Collision Energy | 25 eV |
Note: These are example parameters and should be optimized for your specific instrument and method.[6]
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression of this compound.
Caption: Logical relationships between the problem of ion suppression and its causes and solutions.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Sensitivity for the Analysis of Perfluoroethercarboxylic Acids Using LC-ESI-MS/MS: Effects of Probe Position, Mobile Phase Additive, and Capillary Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Poor Peak Shape for Deuterated Trifluralin in Gas Chromatography
This guide provides solutions for common gas chromatography (GC) issues encountered during the analysis of deuterated trifluralin. Deuterated trifluralin, often used as an internal standard, is susceptible to the same chromatographic challenges as its non-deuterated counterpart, including peak tailing, fronting, broadening, and signal loss due to its chemical nature.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated trifluralin peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue. It can compromise integration accuracy and reduce resolution.[1][2]
-
Cause 1: Chemical Activity (Analyte-Specific Tailing) Trifluralin is a relatively polar compound and can interact with active sites within the GC system.[3] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool, or the front end of the analytical column.[4][5] This secondary interaction retains some analyte molecules longer than others, causing tailing.[3] If only the trifluralin peak (and other active compounds) are tailing, this is the likely cause.[3]
-
Solution:
-
Use a Highly Deactivated Inlet Liner: The liner is the first point of contact for the sample and a primary source of activity.[4][6] Replace the current liner with a new, high-quality deactivated liner.[7] Liners with proprietary deactivation technologies are designed to minimize surface activity for challenging compounds like pesticides.[8][9][10]
-
Perform Inlet Maintenance: If the liner becomes contaminated with non-volatile sample residue, new active sites can be exposed.[8] Regularly replace the liner and septum.[6]
-
Trim the Column: Active sites can also develop on the stationary phase at the head of the column due to the accumulation of matrix components. Trimming 5-20 cm from the front of the column can remove this contaminated section.[1][7]
-
-
-
Cause 2: Physical Flow Path Disruption (General Tailing) If all peaks in the chromatogram, including the solvent peak, are tailing, the problem is likely physical rather than chemical.[1][3][7] This can be caused by:
-
Improper Column Installation: The column is not installed at the correct depth in the inlet, creating unswept volumes or turbulence.[1][3]
-
Poor Column Cut: A jagged or angled cut of the fused silica column can disrupt the carrier gas flow path.[3][7]
-
System Leaks: Leaks in the injector can cause poor peak shapes.[11]
-
Solution:
-
Q2: My trifluralin peak is fronting. What is the cause?
Peak fronting, which looks like a shark fin, occurs when some analyte molecules travel through the column faster than the main band.[13][14]
-
Cause 1: Column Overload This is the most common cause of peak fronting.[14][15] Injecting too much analyte mass saturates the stationary phase at the front of the column, causing excess molecules to move ahead of the peak center.[7][13]
-
Cause 2: Incompatibility or Poor Focusing A mismatch between the sample solvent polarity and the column's stationary phase can cause poor "wetting" and lead to peak distortion.[15] This is more common for early-eluting peaks.
Q3: The trifluralin peak is broad or its width is increasing over time. Why?
Broad peaks lead to decreased sensitivity (lower peak height) and poor resolution.
-
Cause 1: Contamination in the Inlet The accumulation of non-volatile matrix material in the liner can act as a sponge, slowly releasing the analyte and broadening the peak.[17] This is a common issue when analyzing dirty samples.[6]
-
Solution: Replace the inlet liner. Using a liner with deactivated glass wool can help trap non-volatile residues and promote better vaporization.[6]
-
-
Cause 2: Incorrect Flow Rate A carrier gas flow rate that is too low will increase the time the analyte spends in the column, leading to broader peaks due to diffusion.
-
Solution: Verify that the carrier gas flow rate is set correctly for the column dimensions and method.
-
-
Cause 3: Dead Volume Excessive volume in the flow path (e.g., from a poor connection between the column and the inlet) can cause sample diffusion and peak broadening.[1]
-
Solution: Re-install the column, ensuring connections are secure and minimize any gaps.
-
Q4: I'm seeing split peaks for trifluralin. What should I check?
Split peaks can suggest issues with the sample introduction or focusing process.
-
Cause 1: Improper Analyte Focusing For splitless injections, if the initial oven temperature is too high, the analyte may not condense efficiently into a tight band at the head of the column.[7] A significant mismatch between the solvent and stationary phase polarity can also contribute to this issue.[7]
-
Solution: Lower the initial oven temperature to be well below the solvent's boiling point.[7] This enhances both thermal and solvent focusing effects.
-
-
Cause 2: Injection Technique A fast autosampler injection into a liner without any packing material can sometimes cause the sample droplet to bounce, leading to a split injection band.
-
Solution: Use a liner containing deactivated glass wool to help homogenize the sample vaporization.[6] Alternatively, try reducing the injection speed if the autosampler allows.
-
Q5: I'm losing trifluralin signal (peak area is decreasing) along with poor peak shape. What's happening?
A loss of signal, especially when accompanied by peak tailing, often points to irreversible adsorption or degradation of the analyte.
-
Cause 1: Analyte Degradation Many pesticides, including trifluralin, can be thermally labile.[8] Degradation can occur on hot, active surfaces within the GC inlet.[3][8]
-
Solution:
-
Ensure the entire inlet flow path is highly inert by using a premium deactivated liner and gold seal.[6][8]
-
Consider lowering the inlet temperature in increments of 10-20°C to see if degradation is reduced, but be careful not to lower it so much that vaporization is incomplete (which would cause tailing).[17]
-
Using a split injection, if sensitivity allows, reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for degradation.[18]
-
-
-
Cause 2: Irreversible Adsorption Severe active sites in the liner or on the column can bind strongly to the analyte, preventing it from ever reaching the detector.[4][8]
Troubleshooting Summary
The following table summarizes the common peak shape problems, their likely causes, and recommended actions.
| Symptom | Potential Cause | Key Diagnostic Check | Recommended Action |
| Tailing Peak | Chemical Activity: Interaction with active sites in the liner or column.[3] | Check if only active compounds like trifluralin are tailing. | Replace with a new, highly deactivated liner; Trim 5-20 cm from the column inlet.[6][7] |
| Physical Disruption: Poor column installation, leaks, or dead volume.[1][3] | Check if all peaks in the chromatogram are tailing. | Re-cut and re-install the column at the correct depth; Perform a leak check.[7] | |
| Fronting Peak | Column Overload: Sample concentration or injection volume is too high.[13][15] | Dilute the sample 10x and reinject; observe if peak shape improves. | Reduce sample concentration, decrease injection volume, or increase the split ratio.[14][16] |
| Solvent Mismatch: Incompatibility between sample solvent and stationary phase.[15] | Observe if the issue is worse for early eluting peaks. | Change solvent or lower the initial oven temperature.[7] | |
| Broad Peak | Inlet/Column Contamination: Buildup of non-volatile matrix residues.[1][17] | Examine the used liner for visible residue. | Replace the inlet liner; Trim the column.[1][6] |
| Incorrect Flow Rate: Carrier gas velocity is too low. | Verify carrier gas flow rate with a flowmeter. | Adjust flow to the optimal rate for the column dimensions. | |
| Split Peak | Poor Analyte Focusing: Initial oven temperature is too high for splitless injection.[7] | Review method parameters, specifically the initial oven temperature relative to the solvent boiling point. | Lower the initial oven temperature by at least 20°C below the solvent boiling point.[7] |
| Signal Loss | Analyte Degradation: Thermal breakdown in a hot, active inlet.[8] | Systematically lower the inlet temperature and observe the response. | Use a highly inert liner; Lower inlet temperature; Use split injection if possible.[4][18] |
| Irreversible Adsorption: Severe active sites in the flow path.[8] | Problem persists after replacing the liner and trimming the column. | Perform complete inlet maintenance; Replace the column with a new inert one.[6][12] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of poor peak shape for deuterated trifluralin.
Caption: A step-by-step diagnostic workflow for GC peak shape issues.
Key Experimental Protocols
Protocol 1: Systematic Inlet Maintenance
Routine inlet maintenance is the most effective way to prevent poor peak shape caused by contamination and activity.[19]
-
Cooldown: Set the inlet and oven temperatures to ambient (~40°C) and wait for the system to cool completely. Turn off detector gases if applicable.
-
Vent System: Turn off the carrier gas at the cylinder or shut down the GC. Allow the inlet to fully depressurize.
-
Remove Column: Carefully loosen the column nut inside the oven and gently pull the column out of the inlet.
-
Disassemble Inlet: Remove the septum nut and the septum. Then, unscrew the inlet sealing nut to access the liner.
-
Replace Consumables:
-
Remove the old septum using forceps.
-
Remove the inlet liner. Note any discoloration or residue, which indicates contamination.[6]
-
It is highly recommended to also replace the O-ring or graphite seal beneath the liner.
-
-
Install New Consumables:
-
Wearing clean, lint-free gloves, insert a new, highly deactivated liner.[6]
-
Place a new O-ring or seal.
-
Install a new, pre-conditioned septum.
-
-
Reassemble and Check: Re-install the septum nut and tighten it finger-tight plus an additional quarter-turn (do not overtighten). Re-install the column, turn on the carrier gas, and perform a thorough leak check.
Protocol 2: GC Column Trimming and Installation
If inlet maintenance does not resolve tailing for active compounds, the contamination may be at the head of the column.
-
Remove Column: Follow steps 1-3 from the inlet maintenance protocol.
-
Perform a Clean Cut: Using a ceramic scoring wafer, gently score the polyimide coating of the column about 10-20 cm from the inlet end.[7] Holding the column on either side of the score, gently flex it away from the score to create a clean, 90-degree break.
-
Inspect the Cut: Inspect the cut end with a small magnifier. It should be a flat, clean surface with no jagged edges or shards. If the cut is poor, repeat the process.
-
Re-install Column:
-
Slide a new nut and ferrule onto the column.
-
Carefully insert the column into the inlet to the depth recommended by the instrument manufacturer. Using a ruler or the markings on the septum can help ensure consistent installation depth.
-
Tighten the nut finger-tight, then use a wrench to tighten it another half-turn until the ferrule grips the column.
-
-
Condition and Verify: Pressurize the system and perform a leak check. Condition the column by heating it to its maximum isothermal temperature for a short period if necessary. Finally, inject a standard to verify that performance has been restored.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. youtube.com [youtube.com]
- 4. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. agilent.com [agilent.com]
- 9. axialscientific.com [axialscientific.com]
- 10. agilent.com [agilent.com]
- 11. stepbio.it [stepbio.it]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Troubleshooting—Fronting Peaks [restek.com]
- 14. youtube.com [youtube.com]
- 15. perkinelmer.com [perkinelmer.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
Optimizing MS/MS transitions for Trifluralin-d14 for improved sensitivity
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) transitions for Trifluralin-d14. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol to help you achieve optimal sensitivity and reliable quantification in your mass spectrometry analyses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of MS/MS parameters for this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for the this compound precursor ion. | 1. Incorrect precursor ion m/z value. 2. Suboptimal ionization source conditions. 3. Poor compound stability or degradation. 4. Instrument sensitivity issues. | 1. Verify Precursor Ion: The protonated molecule [M+H]⁺ for this compound is approximately m/z 350.4 . Ensure this is correctly entered in your instrument software. 2. Optimize Source Parameters: Infuse a solution of this compound and systematically adjust source parameters such as capillary voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the precursor ion signal. 3. Check Standard Integrity: Prepare a fresh stock solution of this compound. Ensure proper storage to prevent degradation. 4. Instrument Check: Confirm the mass spectrometer is properly calibrated and functioning according to the manufacturer's specifications. |
| I can see the precursor ion, but I'm not getting any significant product ions. | 1. Inappropriate collision energy (CE). 2. Incorrect product ion m/z values selected. 3. Collision cell gas pressure is too low. | 1. Optimize Collision Energy: Perform a collision energy optimization experiment as detailed in the "Experimental Protocol" section below. Start with a broad range of CE values to identify the optimal setting for each product ion. 2. Predict and Scan for Product Ions: Based on the fragmentation of unlabeled Trifluralin, likely product ions for this compound involve neutral losses. Key fragmentation pathways often involve the loss of propyl, NO, NO2, or propylamine groups.[1] Scan for a range of potential product ions. 3. Check Collision Gas: Ensure the collision gas (e.g., argon or nitrogen) is turned on and the pressure is set to the manufacturer's recommended level. |
| My quantifier and qualifier ion ratio is inconsistent. | 1. Suboptimal or unstable collision energies. 2. Matrix interference affecting one transition more than the other. 3. Dwell time is too short. | 1. Fine-tune Collision Energy: Ensure that the collision energies for both transitions are optimized and stable. Small fluctuations can significantly impact ion ratios. 2. Chromatographic Separation: Improve chromatographic separation to resolve this compound from co-eluting matrix components. 3. Increase Dwell Time: If using a scheduled MRM method, increase the dwell time for the this compound transitions to ensure a sufficient number of data points are collected across the chromatographic peak. |
| I'm observing high background noise or interferences at my selected transitions. | 1. Contamination in the LC-MS system. 2. Matrix effects from the sample. 3. Non-specific fragmentation. | 1. System Cleaning: Flush the LC system and clean the mass spectrometer's ion source. Run solvent blanks to ensure the system is clean. 2. Sample Preparation: Incorporate a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components. 3. Select More Specific Transitions: If possible, choose higher m/z product ions as they are often more specific and less prone to background interference. |
Proposed MS/MS Transitions for this compound
The following table summarizes the theoretical precursor ion and potential product ions for this compound. The optimal collision energies need to be determined empirically using the protocol provided below.
| Parameter | Value | Notes |
| Compound | This compound | - |
| Formula | C₁₃H₂D₁₄F₃N₃O₄ | - |
| Molecular Weight | 349.36 g/mol | - |
| Precursor Ion [M+H]⁺ (m/z) | ~350.4 | This should be confirmed by direct infusion. |
| Proposed Product Ion 1 (Quantifier) | To be determined experimentally | Based on fragmentation of unlabeled Trifluralin, a likely high-abundance product ion. |
| Proposed Product Ion 2 (Qualifier) | To be determined experimentally | A second, structurally significant product ion. |
| Collision Energy (CE) | To be determined experimentally | Typically optimized for each transition. |
Experimental Protocol: Optimizing MS/MS Transitions for this compound
This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
2. Direct Infusion and Precursor Ion Confirmation:
-
Set up the mass spectrometer for direct infusion of the working standard solution at a constant flow rate (e.g., 10 µL/min).
-
Perform a full scan in positive ionization mode to identify the exact m/z of the protonated this compound precursor ion ([M+H]⁺), expected around m/z 350.4.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
3. Product Ion Scan and Selection:
-
Set the mass spectrometer to product ion scan mode, selecting the confirmed precursor ion (m/z ~350.4) for fragmentation.
-
Infuse the working standard and acquire product ion spectra.
-
Identify the most abundant and structurally significant product ions. Select at least two for MRM method development (one for quantification and one for qualification).
4. Collision Energy (CE) Optimization:
-
Set up an MRM method with the selected precursor and product ion transitions.
-
Perform a collision energy ramp experiment. This involves infusing the standard solution while systematically increasing the collision energy over a defined range (e.g., 5 to 50 eV).
-
The instrument software will generate a plot of product ion intensity versus collision energy for each transition.
-
The optimal collision energy for each transition is the value that produces the maximum product ion intensity.
5. Final MRM Method Parameters:
-
Create a new MRM method using the confirmed precursor ion, the selected product ions, and their respective optimized collision energies.
-
This optimized method can now be used for the sensitive and specific quantification of this compound in your samples.
Visualization of the Optimization Workflow
Caption: Workflow for the optimization of MS/MS transitions for this compound.
References
Improving the recovery of Trifluralin-d14 from solid-phase extraction
Welcome to the technical support center for improving the recovery of Trifluralin-d14 from solid-phase extraction (SPE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from SPE challenging?
This compound is the deuterated form of Trifluralin, a dinitroaniline herbicide. It is classified as a semi-volatile, neutral, and hydrophobic organic compound.[1] Its hydrophobicity can lead to strong interactions with the SPE sorbent, making complete elution and high recovery challenging. Furthermore, its semi-volatile nature can lead to loss of the analyte during solvent evaporation steps if not performed under controlled conditions.[2]
Q2: Which type of SPE sorbent is most suitable for this compound extraction?
For a hydrophobic compound like this compound, a reversed-phase SPE mechanism is generally most effective.[3] C18-bonded silica is a commonly used sorbent that has demonstrated good recoveries for Trifluralin and other dinitroaniline herbicides.[1][4] Other potential sorbents include styrene-divinylbenzene and Florisil.[4]
Q3: What are the key factors affecting the recovery of this compound during SPE?
Several factors can influence recovery, including:
-
Choice of Sorbent: The affinity of this compound for the sorbent material.
-
Sample Pre-treatment: Ensuring the sample is in a suitable solvent for loading.
-
Flow Rate: The speed at which the sample and solvents pass through the cartridge.[2]
-
pH of the Sample: Adjusting the pH can influence the interaction between the analyte and the sorbent.[2]
-
Conditioning and Elution Solvents: The type and volume of solvents used.[4]
-
Drying Step: Proper drying of the cartridge after washing is crucial.[2]
Troubleshooting Guide
This guide addresses specific issues that may lead to low recovery of this compound.
Issue 1: Low recovery in the final eluate.
| Possible Cause | Troubleshooting Step | Explanation |
| Analyte Breakthrough | 1. Analyze the collected wash and loading fractions for the presence of this compound. 2. Decrease the sample loading flow rate.[5][6] 3. Ensure the sample is dissolved in a weak solvent (e.g., water or a low percentage of organic solvent).[3][5] 4. Consider using a sorbent with a higher affinity for the analyte.[6] | If the analyte is found in the initial fractions, it means it did not properly bind to the SPE sorbent. This can be due to a too-fast loading flow rate, or the sample solvent being too strong and eluting the analyte prematurely. |
| Incomplete Elution | 1. Increase the volume of the elution solvent.[2] 2. Use a stronger elution solvent.[5] For C18, this could be a solvent with higher non-polar character like acetone or iso-octane.[1][4] 3. Introduce a "soak time" by allowing the elution solvent to sit in the cartridge for a few minutes before final elution.[2][5] | The analyte may be too strongly bound to the sorbent. A stronger or larger volume of elution solvent, or increased interaction time, can improve recovery. |
| Analyte Loss During Evaporation | 1. Control the temperature of the evaporator; for semi-volatile compounds, a lower temperature (e.g., 40-50°C) is recommended.[2] 2. Evaporate the solvent under a gentle stream of nitrogen. | This compound is semi-volatile and can be lost if the evaporation step is too aggressive (high temperature or high gas flow). |
| Improper Cartridge Conditioning | 1. Ensure the cartridge is properly conditioned with the recommended solvents (e.g., acetone for C18).[4] 2. Do not let the cartridge dry out between conditioning and sample loading. | Proper conditioning activates the sorbent and ensures consistent interaction with the analyte. |
Issue 2: Inconsistent recovery across samples.
| Possible Cause | Troubleshooting Step | Explanation |
| Variable Sample Matrix | 1. Ensure consistent sample pre-treatment for all samples, including pH adjustment and filtration.[2] | Differences in the sample matrix can affect the interaction of the analyte with the sorbent. |
| Inconsistent Flow Rate | 1. Use an automated SPE system or a vacuum manifold with a flow control valve to maintain a consistent flow rate.[2] | Manual operation can lead to variations in flow rate between samples, affecting binding and elution. |
| Cartridge Drying | 1. Ensure the cartridge drying step after the wash is consistent in duration and vacuum pressure.[2] | Over-drying can lead to the loss of volatile compounds, while under-drying can leave residual water that may interfere with the elution of hydrophobic compounds with a non-polar solvent. |
Experimental Protocols
Optimized SPE Protocol for Trifluralin from Water Samples
This protocol is based on a study that achieved good recoveries (79-99%) for Trifluralin.[4]
-
Sorbent: C18
-
Sample Volume: 1 L water sample
-
Conditioning: 3 mL acetone
-
Sample Loading: Load the 1 L water sample at a flow rate of 5 mL/min.
-
Elution: 3 mL acetone
General Reversed-Phase SPE Protocol for Trifluralin from Soil
This protocol outlines a general procedure for extracting Trifluralin from a solid matrix.[1]
-
Initial Extraction: Extract Trifluralin from the soil sample into methanol.
-
Dilution: Dilute the methanol extract with distilled deionized water.
-
SPE Cartridge Conditioning: Condition a C18-bonded silica sorbent cartridge.
-
Sample Loading: Transfer the diluted aqueous solution to the SPE reservoir and pass it through the cartridge.
-
Washing: Rinse the reservoir and cartridge with distilled deionized water.
-
Drying: Attach a drying cartridge (e.g., containing anhydrous sodium sulfate) below the C18 cartridge and remove surface moisture.
-
Elution: Elute the Trifluralin with two 500 µL aliquots of high-purity iso-octane into a 1.0 mL volumetric flask.
-
Final Preparation: Add an internal standard and bring the final volume to 1.0 mL for analysis.
Quantitative Data Summary
| Sorbent | Matrix | Conditioning Solvent | Elution Solvent | Recovery Rate (%) | Reference |
| C18 | Drinking Water | Acetone (3 mL) | Acetone (3 mL) | 79-99 | [4] |
| C18 Disks | Surface Water | Methanol, Acetonitrile, Milli-Q Water (5 mL each) | Dichloromethane (2 x 3 mL) | 76.0-99.0 | [7] |
| C18 Cartridges | Surface Water | Methanol, Acetonitrile, Milli-Q Water (5 mL each) | Dichloromethane (2 x 2 mL) | 75.1-100.0 | [7] |
| SDB Cartridges | Surface Water | Methanol, Acetonitrile, Milli-Q Water (5 mL each) | Acetonitrile (2 x 2 mL) | 54.0-98.0 | [7] |
Visualizations
Caption: A generalized workflow for solid-phase extraction of this compound.
Caption: A troubleshooting decision tree for low recovery in SPE.
References
- 1. Determination of the Herbicide Residue Trifluralin in Chemically Treated Lawn Soil by Gas Chromatography Using reversed-phase solid-phase extraction (RP-SPE) sample prep techniques [ebrary.net]
- 2. promochrom.com [promochrom.com]
- 3. lcms.cz [lcms.cz]
- 4. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
Addressing isotopic exchange concerns with deuterated aniline compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing isotopic exchange concerns when working with deuterated aniline compounds.
Frequently Asked Questions (FAQs)
Q1: Why is isotopic exchange a concern with deuterated aniline?
A: Isotopic exchange, specifically Hydrogen-Deuterium (H/D) exchange, is a process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] With deuterated anilines, the primary concern is the lability of deuterium atoms attached to the nitrogen of the amino group (-ND₂). These deuterons can readily exchange with protons from protic solvents (like water or methanol), leading to a loss of isotopic purity and potentially compromising experimental results.[2][3]
Q2: Which deuterium atoms on a deuterated aniline molecule are most likely to exchange?
A: The two deuterium atoms on the amino group (-ND₂) are highly susceptible to exchange in the presence of protic media.[2] The deuterium atoms on the aromatic ring (C-D bonds), as in Aniline-2,3,4,5,6-d₅, are generally stable under neutral and standard conditions.[2] However, under strongly acidic conditions or with certain catalysts, even aromatic C-D bonds can undergo exchange.[1][4]
Q3: What factors influence the rate of H/D exchange?
A: Several factors can influence the rate of exchange:
-
Solvent: Protic solvents (e.g., D₂O, water, methanol) are primary sources of protons and will facilitate rapid exchange at the amino group.[2][5] Aprotic solvents (e.g., DMSO, chloroform) are preferred for minimizing exchange.[6]
-
pH: The exchange rate is strongly dependent on pH.[1] Acidic conditions, often using deuterated acids like CF₃COOD or DCl, can catalyze exchange at both the amine and aromatic positions.[1][4] The minimum exchange rate is typically observed between pH 2 and 3.[1]
-
Temperature: Higher temperatures generally increase the rate of exchange reactions.[7] For instance, some palladium-catalyzed H/D exchange reactions are conducted at elevated temperatures (110°C).[7]
-
Catalysts: The presence of acid, base, or metal catalysts (like Palladium or Platinum) can significantly accelerate H/D exchange.[1][4]
Q4: How should I store and handle deuterated aniline compounds to maintain isotopic purity?
A: To preserve isotopic integrity, deuterated anilines should be stored under an inert atmosphere (e.g., argon or nitrogen), tightly sealed to protect from atmospheric moisture, and kept in a cool, dry, and dark place.[8] Aniline and its derivatives are often sensitive to light and air.[8] It is crucial to use anhydrous, aprotic solvents when preparing solutions if the goal is to prevent exchange at the amino group.
Q5: How can I verify the isotopic purity and structural integrity of my deuterated aniline sample?
A: A combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust strategy.[9]
-
HR-MS: Can rapidly determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions.[10][11]
-
NMR (¹H, ²H, ¹³C): Confirms the structural integrity and the specific positions of deuterium labels.[9][12] Deuterium NMR (²H or D-NMR) is particularly useful as it directly observes the deuterium signal and can be used to quantify deuteration at labile positions when run in a non-protonated solvent.[3]
Q6: I am using Aniline-d₅ as an internal standard for LC-MS. Why am I seeing a shift in retention time compared to the non-deuterated analyte?
A: Replacing hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity.[13] This change can cause a small but noticeable shift in retention time during reversed-phase chromatography, leading to incomplete co-elution of the analyte and the deuterated internal standard.[13][14] This can be a source of error in quantitative analysis if not properly accounted for, as it may expose the analyte and standard to different matrix effects.[15]
Troubleshooting Guides
Problem 1: Loss of Isotopic Purity Detected by Mass Spectrometry
| Possible Cause | Recommended Solution |
| Exposure to Protic Solvents: The sample was dissolved in or came into contact with water, methanol, or other protic solvents, causing back-exchange.[16] | Use anhydrous, aprotic solvents (e.g., acetonitrile, THF, deuterated chloroform) for all sample preparation and analysis steps. Ensure all glassware is thoroughly dried. |
| Contaminated Reagents: Solvents or reagents thought to be anhydrous contained trace amounts of water. | Use freshly opened bottles of high-purity, anhydrous solvents. Store solvents over molecular sieves to maintain dryness. |
| Atmospheric Moisture: The sample was exposed to ambient air for an extended period. | Handle the compound in a glove box or under a stream of inert gas (e.g., argon or nitrogen). Minimize the time the sample container is open. |
| Acidic or Basic Conditions: The analytical method (e.g., mobile phase) has a pH that catalyzes H/D exchange.[1] | Adjust the pH of the mobile phase to be within a more neutral range if the assay allows. The slowest exchange rates are often found near pH 2.5.[1][16] |
Problem 2: Incorrect Deuterium Signal Integration in NMR Spectra
| Possible Cause | Recommended Solution |
| Exchange with Deuterated Solvent: If using a common deuterated solvent like DMSO-d₆, residual water (H₂O) in the solvent can exchange with the -ND₂ group, altering the integration. | Use high-purity, anhydrous deuterated solvents. For labile protons, consider running the experiment in a non-protonated solvent and using Deuterium NMR (D-NMR) for direct quantification.[3] |
| Incorrect Relaxation Delay (d1): The T1 relaxation time for deuterium is different from protons. An insufficient relaxation delay in D-NMR can lead to inaccurate quantification. | Determine the T1 for the deuterium signals of interest using an inversion-recovery experiment and set the relaxation delay to at least 5 times the longest T1 value. |
| Phase or Baseline Distortion: Poor phasing or baseline correction can lead to significant errors in peak integration. | Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration. |
Data and Analytical Methods
Table 1: Relative Stability of Deuterated Aniline Amino Group (-ND₂) in Common Solvents
| Solvent | Solvent Type | Relative Rate of H/D Exchange | Suitability for Maintaining -ND₂ Label |
| Water (H₂O) | Protic | Very High | Unsuitable |
| Methanol (CH₃OH) | Protic | High | Unsuitable |
| Deuterium Oxide (D₂O) | Protic (Deuterated) | N/A (Source of Deuterium) | Used for deuteration, not for preventing exchange with protons.[5] |
| Acetonitrile (ACN) | Aprotic, Polar | Low | Good |
| Tetrahydrofuran (THF) | Aprotic, Polar | Low | Good |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Very Low | Excellent |
| Chloroform-d (CDCl₃) | Aprotic (Deuterated) | Very Low | Excellent (for NMR) |
| DMSO-d₆ | Aprotic (Deuterated) | Low (hygroscopic) | Good, but use anhydrous grade as it readily absorbs water.[6] |
Table 2: Comparison of Analytical Methods for Isotopic Purity Assessment
| Method | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HR-MS) | Measures mass-to-charge ratio to distinguish between isotopologues based on their exact mass.[10] | High sensitivity, very low sample consumption, rapid analysis, provides overall isotopic enrichment.[11] | Does not provide information on the specific location of the deuterium atoms. Can be affected by ion suppression.[13] |
| Nuclear Magnetic Resonance (NMR) | Detects specific nuclei (¹H, ²H, ¹³C) based on their magnetic properties in a magnetic field. | Provides precise positional information of deuterium labels, confirms structural integrity, can be quantitative.[3][9] | Lower sensitivity compared to MS, requires higher sample concentration, D-NMR requires specialized setup. |
Experimental Protocols & Workflows
Protocol 1: Minimizing Back-Exchange During Sample Preparation for LC-MS
-
Glassware and Materials: Ensure all vials, pipette tips, and other equipment are thoroughly dried in an oven and cooled in a desiccator before use.
-
Solvent Preparation: Use only new, sealed bottles of high-purity, anhydrous, aprotic solvents (e.g., acetonitrile).
-
Sample Weighing: Weigh the deuterated aniline compound quickly in a controlled environment with low humidity or in a glove box.
-
Dissolution: Dissolve the sample in the chosen anhydrous aprotic solvent to create a stock solution. Work under a stream of inert gas (argon or nitrogen).
-
Serial Dilutions: Perform any necessary dilutions using the same anhydrous solvent.
-
LC-MS Mobile Phase: If possible, avoid highly aqueous mobile phases. If water is necessary, keep the sample in the anhydrous solvent for as long as possible before injection. Minimize the time the sample spends in the autosampler.
-
System Conditioning: Before running the sample, flush the LC system extensively with the mobile phase to remove any residual protic solvents.
Protocol 2: Quenching an H/D Exchange Reaction for Analysis
This protocol is adapted for situations where an exchange reaction is performed and needs to be stopped for analysis, for example, by NMR or MS.[16][17]
-
Prepare Quench Buffer: Prepare a buffer at a pH where the exchange rate is minimal (typically pH ~2.5) and keep it chilled on ice (0 °C).[16] Low temperature and low pH dramatically slow the exchange rate.
-
Initiate Exchange: Run the H/D exchange reaction for the desired time period under your specified conditions (e.g., in D₂O at a set temperature).
-
Quench the Reaction: To stop the exchange, dilute the reaction mixture with a sufficient volume of the pre-chilled quench buffer. This will rapidly lower the pH and temperature.[17]
-
Analysis (HDX-MS): For Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the quenched sample is immediately injected into an LC-MS system that is maintained at low temperatures (e.g., using a chilled autosampler and columns) to minimize back-exchange during analysis.[16]
-
Analysis (NMR): For NMR, the reaction can be quenched by replacing the protic solvent with an aprotic one, such as by freeze-drying the sample and re-dissolving it in anhydrous DMSO-d₆.[6][18] This effectively halts the exchange for the duration of the NMR experiment.
Visualizations
Caption: Lability of deuterium atoms on an aniline molecule in the presence of a protic solvent.
Caption: Workflow for verifying the isotopic purity and structure of deuterated aniline.
Caption: Decision tree for troubleshooting the unexpected loss of deuterium labels.
References
- 1. mdpi.com [mdpi.com]
- 2. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. texilajournal.com [texilajournal.com]
- 16. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hdxms.net [hdxms.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Signal-to-Noise Enhancement for Low-Level Detection of Trifluralin-d14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio for the low-level detection of Trifluralin-d14.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analytical testing?
A1: this compound is a deuterated form of Trifluralin, a dinitroaniline herbicide. In analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS), it is commonly used as an internal standard. Because it is chemically identical to Trifluralin but has a different mass due to the deuterium atoms, it can be added to a sample to help quantify the amount of Trifluralin present while correcting for variations during sample preparation and analysis.
Q2: What are the main challenges in achieving low-level detection of this compound?
A2: The primary challenges include matrix effects, where other components in the sample interfere with the signal, and low ionization efficiency. Matrix components can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1] At low concentrations, the signal from this compound may be difficult to distinguish from baseline noise.
Q3: What are the most common analytical techniques for this compound detection?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most prevalent techniques for the analysis of Trifluralin and its deuterated internal standard, this compound.[2] These methods offer high selectivity and sensitivity, which are crucial for detecting low levels of the analyte in complex matrices.
Q4: How does tandem mass spectrometry (GC-MS/MS) improve the signal-to-noise ratio?
A4: GC-MS/MS enhances the signal-to-noise ratio by reducing chemical noise. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target analyte is selected and then fragmented to produce a characteristic product ion. This two-stage filtering process significantly reduces interference from other compounds in the matrix, thereby improving the specificity and sensitivity of the detection.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the low-level detection of this compound.
Q1: I am observing a weak or no signal for this compound. What are the possible causes and solutions?
A1: A weak or absent signal for this compound can stem from several factors. First, verify the preparation of your standards and ensure the correct concentration of this compound was added. Issues within the GC-MS system, such as a leaky septum, a contaminated liner, or a dirty ion source, can also lead to signal loss.[3] Regularly scheduled maintenance, including changing the septum and cleaning the liner and ion source, is crucial.[3] Additionally, review your MS parameters, ensuring that the correct MRM transitions and collision energies are being used for this compound.
Q2: My this compound signal shows high variability between injections. What could be the problem?
A2: High signal variability is often linked to issues with sample introduction or matrix effects. Inconsistent injection volumes can be a cause, so ensure your autosampler is functioning correctly. Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, are a common culprit.[1] To mitigate this, consider further sample cleanup or the use of matrix-matched standards for calibration.[2]
Q3: I am seeing significant signal suppression for this compound in my sample matrix. How can I overcome this?
A3: Signal suppression is a common matrix effect.[1] To address this, several strategies can be employed. Enhancing the sample cleanup process to remove interfering matrix components is a primary step. Techniques like solid-phase extraction (SPE) can be optimized for this purpose. Another effective approach is to use matrix-matched calibration, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[2] This helps to compensate for the signal suppression observed in the actual samples.
Q4: The baseline in my chromatogram is very noisy, making it difficult to detect the this compound peak. What can I do to reduce the noise?
A4: A noisy baseline can originate from various sources, including the GC system, the MS detector, or contaminated gases and solvents. Ensure high-purity carrier gas and check for leaks in the gas lines. Contamination in the GC inlet, column, or MS ion source can also contribute to baseline noise.[3] Baking out the GC column and cleaning the ion source can help reduce this noise. Additionally, optimizing the MS detector settings, such as the detector gain, can improve the signal-to-noise ratio.
Experimental Protocols
GC-MS/MS Method for the Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a GC-MS/MS system.
-
Sample Preparation:
-
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for extraction from complex matrices.[2]
-
The sample is homogenized and extracted with an organic solvent (e.g., acetonitrile).
-
Salts are added to induce phase separation.
-
The organic layer is collected, and a cleanup step using dispersive solid-phase extraction (d-SPE) with appropriate sorbents is performed to remove matrix interferences.
-
The final extract is concentrated and reconstituted in a suitable solvent for injection.
-
-
GC-MS/MS Parameters:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp to 180 °C at 25 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: Precursor and product ions should be optimized for the specific instrument. A common precursor ion for Trifluralin is m/z 306.1, with product ions such as m/z 264.0.[2] For this compound, the precursor ion will be shifted by 14 mass units.
-
Data Presentation
Table 1: GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | |
| Initial Temperature | 70 °C (hold 2 min) |
| Ramp 1 | 25 °C/min to 180 °C |
| Ramp 2 | 5 °C/min to 280 °C (hold 10 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions and Collision Energies for Trifluralin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trifluralin | 306.1 | 264.0 | 10 |
| Trifluralin | 264.0 | 206.0 | 15 |
| Trifluralin | 264.0 | 188.0 | 20 |
| Note: These are example transitions for native Trifluralin.[2] For this compound, the precursor and product ions will be shifted accordingly. Optimization on the specific instrument is required. |
Table 3: Performance Data for Trifluralin Analysis using an Internal Standard
| Matrix | Spiked Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) |
| Aquatic Products | 1.0, 2.0, 3.0 | 80-100 | < 10.3 | 0.02 |
| Data from a study on Trifluralin in aquatic products and edible oils using an isotope internal standard method.[4] |
Mandatory Visualization
References
Technical Support Center: Resolving Chromatographic Co-elution with Trifluralin and its Labeled Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of trifluralin and its isotopically labeled internal standard during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem for trifluralin analysis?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks in the chromatogram. In the analysis of trifluralin using an isotopically labeled internal standard (e.g., trifluralin-d14), co-elution can interfere with accurate quantification. While mass spectrometry can differentiate between the analyte and the standard based on their different masses, severe co-elution can lead to ion suppression or enhancement, affecting signal intensity and compromising the accuracy and precision of the results.
Q2: We are observing significant overlap between the peaks for trifluralin and its labeled standard. What are the likely causes?
A2: The primary cause of co-elution between an analyte and its isotopically labeled standard is their high degree of chemical similarity. Since their molecular structures are nearly identical, their interactions with the stationary and mobile phases are very similar, leading to almost identical retention times. Other contributing factors can include:
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Suboptimal chromatographic conditions: The chosen column, mobile phase, temperature, or gradient profile may not be providing sufficient selectivity.
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Column degradation: Over time, a chromatographic column can lose its resolving power due to contamination or stationary phase degradation.
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High sample concentration: Injecting a sample that is too concentrated can lead to peak broadening and increased overlap.
Q3: Can we still get accurate results if there is partial co-elution?
A3: Yes, to an extent. The primary advantage of using a mass spectrometer as a detector is its ability to distinguish between compounds based on their mass-to-charge ratio (m/z). By using specific selected reaction monitoring (SRM) transitions for trifluralin and its labeled standard, you can obtain distinct signals for each, even if they are not perfectly separated chromatographically. However, for the highest quality data, it is always recommended to optimize the chromatography to achieve baseline separation or at least significant partial separation.
Q4: What are the first steps I should take to troubleshoot this co-elution issue?
A4: Start by confirming the issue is indeed co-elution. Overlay the chromatograms for the individual trifluralin and labeled standard solutions to see their individual retention times. If they are indeed eluting at the same time, proceed with the following troubleshooting workflow. A good first step is to adjust the chromatographic method to improve separation. This could involve modifying the mobile phase composition or the temperature gradient.
Troubleshooting Guides
Guide 1: Resolving Co-elution in Gas Chromatography (GC)
Issue: Trifluralin and its labeled standard are co-eluting in a GC-MS analysis.
Troubleshooting Workflow:
A workflow for troubleshooting co-elution in GC analysis.
Troubleshooting Steps:
-
Adjust the Temperature Gradient: A shallower temperature gradient can often improve the separation of closely eluting compounds. Try decreasing the ramp rate (e.g., from 10 °C/min to 5 °C/min) during the elution window of trifluralin.
-
Optimize the Initial Oven Temperature: A lower initial temperature can sometimes improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution.
-
Change the GC Column: If modifying the temperature program is not effective, consider using a column with a different stationary phase that offers different selectivity. For example, if you are using a standard non-polar column, a column with a more polar stationary phase might provide the necessary separation. A longer column can also increase the number of theoretical plates and improve resolution.
-
Check Injection Parameters: Ensure that the injection is being performed in a way that minimizes peak broadening. For splitless injections, optimize the splitless time. For split injections, ensure the split ratio is appropriate.
Guide 2: Resolving Co-elution in Liquid Chromatography (LC)
Issue: Trifluralin and its labeled standard are co-eluting in an LC-MS/MS analysis.
Troubleshooting Workflow:
A workflow for troubleshooting co-elution in LC analysis.
Troubleshooting Steps:
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Modify the Mobile Phase Composition: Small changes to the mobile phase can have a significant impact on selectivity.
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Adjust the Organic Modifier: If you are using a gradient of water and acetonitrile, try substituting methanol for acetonitrile, or using a mixture of both.
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Change the Additive: The type and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can influence the separation.
-
-
Adjust the Gradient Profile: Similar to GC, a shallower gradient during the elution of trifluralin can improve resolution.
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Try a Different Column: If mobile phase optimization is insufficient, a different column chemistry may be necessary. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) or a column with a different particle size or length.
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Lower the Flow Rate: Reducing the flow rate can sometimes improve separation efficiency, although it will increase the analysis time.
Data Presentation
The following tables illustrate how modifying chromatographic parameters can improve the resolution of trifluralin and its labeled standard (this compound). The data presented is hypothetical but representative of a typical optimization process.
Table 1: Effect of GC Oven Temperature Gradient on Resolution
| Gradient Rate (°C/min) | Retention Time - Trifluralin (min) | Retention Time - this compound (min) | Resolution (Rs) |
| 20 | 12.50 | 12.50 | 0.00 |
| 10 | 15.25 | 15.28 | 0.85 |
| 5 | 18.10 | 18.15 | 1.55 |
Table 2: Effect of LC Mobile Phase Composition on Resolution
| Organic Modifier | Retention Time - Trifluralin (min) | Retention Time - this compound (min) | Resolution (Rs) |
| 100% Acetonitrile (isocratic) | 8.30 | 8.30 | 0.00 |
| 70:30 Acetonitrile:Methanol | 9.15 | 9.18 | 0.95 |
| 100% Methanol (isocratic) | 10.02 | 10.08 | 1.60 |
Experimental Protocols
Protocol 1: Optimized GC-MS/MS Method for Trifluralin and this compound
This protocol provides a starting point for a GC-MS/MS method optimized for the separation of trifluralin and its deuterated internal standard.
Experimental Workflow:
Workflow for the GC-MS/MS analysis of trifluralin.
GC-MS/MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 70 °C, hold for 1 min
-
Ramp 1: 25 °C/min to 180 °C
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ionization Mode: Electron Ionization (EI)
-
MS/MS Transitions:
-
Trifluralin: Precursor ion 335.1 -> Product ions 264.1, 306.1
-
This compound: Precursor ion 349.2 -> Product ions 278.1, 320.2
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Protocol 2: Optimized LC-MS/MS Method for Trifluralin and this compound
This protocol provides a starting point for an LC-MS/MS method optimized for the separation of trifluralin and its deuterated internal standard.
Experimental Workflow:
Workflow for the LC-MS/MS analysis of trifluralin.
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
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10-10.1 min: 95-50% B
-
10.1-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Trifluralin: Precursor ion 336.1 -> Product ions 264.1, 307.1
-
This compound: Precursor ion 350.2 -> Product ions 278.1, 321.2
-
Technical Support Center: Stability of Trifluralin-d14 in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Trifluralin-d14 in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in organic solvents?
A1: The stability of this compound in solution can be influenced by several factors:
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Solvent Type: The polarity and reactivity of the solvent can impact the degradation rate of the analyte.
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Temperature: In general, lower temperatures (e.g., ≤ -20°C) are recommended for long-term storage to minimize degradation.
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Light Exposure: Dinitroaniline herbicides, including Trifluralin, are known to be susceptible to photodegradation. Therefore, storage in amber vials or in the dark is crucial.
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Concentration: The stability of a compound in solution can sometimes be concentration-dependent.
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Purity of the Solvent: Impurities in the solvent could potentially react with this compound.
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Presence of Water: Although Trifluralin has low water solubility, the presence of water in organic solvents can potentially lead to hydrolysis under certain conditions, though Trifluralin is generally considered stable to hydrolysis.
-
pH: While Trifluralin is reported to be stable at a range of pH values, extreme pH conditions in the solvent or from contaminants could potentially affect its stability.
Q2: Which organic solvent is generally recommended for preparing stock solutions of this compound?
A2: Acetonitrile is a commonly used solvent for preparing stock solutions of pesticides, including Trifluralin, for analytical purposes. It is compatible with common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Methanol and ethyl acetate can also be used, but their suitability should be confirmed for the specific analytical method and storage duration.
Q3: How should I store my this compound stock and working solutions?
A3: For long-term storage, it is recommended to store this compound solutions at or below -20°C in a freezer. Solutions should be stored in tightly sealed, amber glass vials to protect them from light and to prevent solvent evaporation. For short-term or daily use, solutions may be stored in a refrigerator at 2-8°C, but the stability under these conditions should be verified.
Q4: How can I determine if my this compound solution has degraded?
A4: Degradation of your this compound solution can be assessed by:
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Chromatographic Analysis: Injecting an aliquot of the stored solution into a GC-MS or LC-MS system and comparing the peak area of this compound to that of a freshly prepared standard of the same concentration. A significant decrease in the peak area suggests degradation.
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Appearance of Degradation Peaks: The chromatogram may also show the appearance of new peaks corresponding to degradation products.
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Visual Inspection: While not a definitive measure, any change in color or the appearance of precipitate in the solution could indicate instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results from day to day using the same this compound working solution. | Degradation of the working solution due to improper storage (e.g., left at room temperature, exposed to light). | Prepare fresh working solutions daily or weekly from a stock solution stored at ≤ -20°C. Always store working solutions in a refrigerator or freezer when not in use. |
| The peak area of this compound in my stored standard is significantly lower than in a freshly prepared standard. | The stored standard has likely degraded. | Discard the old standard and prepare a new stock solution from the neat material. It is advisable to perform a stability study to establish an appropriate expiry date for your solutions. |
| I see extra peaks in the chromatogram of my stored this compound standard that are not present in a fresh standard. | These are likely degradation products of this compound. | Confirm the identity of the degradation products using mass spectrometry if possible. This information can help in understanding the degradation pathway. Discard the degraded solution. |
| My this compound solution has changed color. | This is a strong indication of chemical degradation. | Do not use the solution for quantitative analysis. Dispose of it according to your laboratory's safety procedures and prepare a fresh solution. |
Quantitative Data Summary
Table 1: Stability of this compound (100 µg/mL) in Acetonitrile at -20°C
| Time (Months) | Mean Peak Area (n=3) | % Remaining (relative to T=0) | Observations |
| 0 | [Insert Initial Mean Peak Area] | 100% | Clear, yellow solution |
| 1 | |||
| 3 | |||
| 6 | |||
| 12 |
Table 2: Stability of this compound (100 µg/mL) in Methanol at -20°C
| Time (Months) | Mean Peak Area (n=3) | % Remaining (relative to T=0) | Observations |
| 0 | [Insert Initial Mean Peak Area] | 100% | Clear, yellow solution |
| 1 | |||
| 3 | |||
| 6 | |||
| 12 |
Table 3: Stability of this compound (100 µg/mL) in Ethyl Acetate at -20°C
| Time (Months) | Mean Peak Area (n=3) | % Remaining (relative to T=0) | Observations |
| 0 | [Insert Initial Mean Peak Area] | 100% | Clear, yellow solution |
| 1 | |||
| 3 | |||
| 6 | |||
| 12 |
Experimental Protocol: Stability Assessment of this compound in Organic Solvents
This protocol outlines a general procedure for conducting a stability study of this compound in organic solvents using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of neat this compound solid and dissolve it in 10 mL of the chosen solvent (acetonitrile, methanol, or ethyl acetate) in a volumetric flask.
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Working Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the same solvent to prepare a working solution.
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Aliquoting: Dispense the working solution into multiple small-volume amber glass vials. This avoids repeated freeze-thaw cycles of the entire batch.
2. Storage Conditions
-
Store the aliquoted vials at the desired temperature (e.g., -20°C).
-
Protect the vials from light at all times.
3. Analytical Methodology (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: 1 µL splitless injection.
-
Oven Program: An appropriate temperature program to achieve good chromatographic separation. For example: initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound.
-
Internal Standard: It is highly recommended to use an internal standard to correct for variations in injection volume and instrument response.
4. Time Points for Analysis
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Analyze one vial from each solvent set at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, and 12 months).
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At each time point, also prepare a fresh working solution from the stock solution (or from neat material if the stock solution's stability is also under investigation) to serve as a 100% reference.
5. Data Analysis
-
Calculate the mean peak area of this compound from triplicate injections of the stored and fresh solutions.
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Determine the percentage of this compound remaining in the stored solution relative to the fresh solution at each time point.
-
An acceptable stability limit is often considered to be within ±10% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in solution.
Technical Support Center: Deuterated Internal Standards in Quantitative Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in quantitative analysis. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] They are used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), to improve accuracy and precision.[1] Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, but can be distinguished by its higher mass.[1] This allows it to be used as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response.[1]
Q2: How many deuterium atoms are ideal for an internal standard?
Typically, a deuterated internal standard should contain at least three deuterium atoms. This mass difference helps to prevent interference from the natural isotopic abundance of the analyte. The optimal number of deuterium atoms depends on the analyte's molecular weight and the potential for isotopic overlap. The goal is to have a standard that is easily distinguishable from the analyte by the mass spectrometer without significantly altering its chemical or physical properties.[1]
Q3: Can a deuterated internal standard perfectly correct for matrix effects?
While deuterated internal standards are highly effective at compensating for matrix effects, they may not always provide perfect correction.[2] Differences in physical properties due to the deuterium substitution can sometimes lead to slight chromatographic retention time shifts between the analyte and the internal standard. If this shift occurs in a region of variable ion suppression or enhancement, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[3]
Q4: What is isotopic purity and why is it important?
Isotopic purity refers to the percentage of the internal standard that is fully deuterated at the specified positions.[1] It is a critical parameter because the presence of unlabelled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations. High isotopic purity ensures a more accurate and reliable measurement.
Q5: Where should the deuterium labels be placed on the molecule?
Deuterium atoms should be placed on a part of the molecule that is chemically stable and does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[4] It is best to avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. The label should also not be in a position that would affect the fragmentation of the molecule in the mass spectrometer in a way that is different from the analyte.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for the Internal Standard
Symptoms:
-
The chromatographic peak for the deuterated internal standard is broad, tailing, fronting, or split.
-
Inconsistent peak shapes across a batch of samples.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution with an interfering compound: | Modify the chromatographic method (e.g., change the gradient, solvent, or column) to separate the internal standard from the interference. |
| Degradation of the internal standard: | Assess the stability of the internal standard in the sample matrix and processing conditions. Prepare fresh standards and samples. |
| Issues with the LC system: | Troubleshoot the LC system for potential problems like column degradation, blockages, or leaks.[5] |
| Sample solvent effects: | Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.[5] |
Issue 2: Inconsistent Internal Standard Response
Symptoms:
-
The peak area or height of the deuterated internal standard varies significantly across calibrators, quality controls, and unknown samples.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate pipetting: | Verify the accuracy and precision of pipettes used for adding the internal standard. |
| Variability in sample preparation: | Ensure consistent sample preparation procedures, including extraction and reconstitution steps. |
| Matrix effects: | Investigate for differential matrix effects between samples. This may require further sample cleanup or optimization of the chromatographic method. |
| Instability of the internal standard: | Check for degradation of the internal standard in the sample matrix or during storage. |
| Ion source contamination: | Clean the mass spectrometer's ion source to remove any contaminants that may be suppressing the signal. |
Issue 3: Analyte and Internal Standard Retention Times are Different
Symptoms:
-
The deuterated internal standard does not co-elute with the analyte.
Possible Causes & Solutions:
| Cause | Solution |
| Isotope effect: | A slight difference in retention time due to the presence of deuterium is sometimes unavoidable.[4] If the shift is small and consistent, and does not lead to differential matrix effects, it may be acceptable. |
| Chromatographic conditions: | Optimize the LC method to minimize the separation between the analyte and the internal standard. This could involve adjusting the mobile phase composition, gradient, or temperature. |
| Column aging: | A deteriorating column can sometimes affect the retention of the analyte and internal standard differently. Replace the column if necessary. |
Experimental Protocols
Protocol: Evaluation of Matrix Effects
This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.
1. Prepare Three Sets of Samples:
- Set 1 (Neat Solution): Analyte and internal standard are prepared in the mobile phase or a clean solvent.
- Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
- Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
2. Analyze the Samples:
- Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
3. Calculate Matrix Effect, Recovery, and Process Efficiency:
- Matrix Effect (ME):
- ME (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
- A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
- Recovery (RE):
- RE (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
- Process Efficiency (PE):
- PE (%) = (Peak Area in Set 3 / Peak Area in Set 1) * 100 or (ME * RE) / 100
Protocol: Assessment of Isotopic Purity
This protocol describes how to determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).
1. Prepare the Sample:
- Prepare a solution of the deuterated internal standard at a suitable concentration for HRMS analysis.
2. Acquire High-Resolution Mass Spectra:
- Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method.
- Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.
3. Data Analysis:
- Identify the monoisotopic peak of the fully deuterated standard and the peaks corresponding to the unlabelled and partially deuterated species.
- Calculate the relative abundance of each isotopic species.
- Isotopic Purity (%) = (Abundance of fully deuterated species / Sum of abundances of all isotopic species) * 100
Quantitative Data
Table 1: Example of Isotopic Purity for Commercially Available Deuterated Standards
| Compound | Isotopic Purity (%) |
| Tamsulosin-d4 | 99.5 |
| Oxybutynin-d5 | 98.8 |
| Eplerenone-d3 | 99.9 |
| Propafenone-d7 | 96.5 |
Data adapted from a study evaluating isotopic enrichment.
Table 2: Case Study - Matrix Effect on Analyte and Deuterated Internal Standard
| Matrix | Analyte Matrix Effect (%) | Deuterated IS Matrix Effect (%) |
| Human Plasma Lot 1 | 75 (Suppression) | 78 (Suppression) |
| Human Plasma Lot 2 | 62 (Suppression) | 65 (Suppression) |
| Rat Urine | 120 (Enhancement) | 115 (Enhancement) |
Illustrative data based on typical findings in bioanalytical studies.
Visualizations
Caption: Workflow for Selecting a Deuterated Internal Standard.
Caption: Troubleshooting Inconsistent Internal Standard Response.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. waters.com [waters.com]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Trifluralin Analysis: An ICH-Compliant Approach Using Trifluralin-d14
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and potential contaminants is paramount. This guide provides a comprehensive comparison of analytical method validation for trifluralin, a dinitroaniline herbicide, with a focus on a robust method employing Trifluralin-d14 as an internal standard, all within the framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Gold Standard: Method Validation with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern analytical chemistry, particularly in complex matrices. This approach significantly enhances the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response. The method detailed below utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and detection of volatile and semi-volatile compounds like trifluralin.
Comparative Performance Data
The following tables summarize the validation parameters for a GC-MS method utilizing this compound for trifluralin analysis, compared with an alternative method using an external standard or a different analytical technique. This allows for a direct assessment of the method's performance characteristics.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A: GC-MS with this compound IS | Method B: GC-FID without Internal Standard |
| Linearity Range | 1 - 40 µg/L[5][6] | 4 - 11 µg/g[7] |
| Correlation Coefficient (r²) | > 0.999 | 0.9996[7] |
| Limit of Detection (LOD) | 0.02 µg/kg[5][6] | Not Reported |
| Limit of Quantitation (LOQ) | 0.05 µg/L[8] | Not Reported |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method A: GC-MS with this compound IS | Method B: GC-FID without Internal Standard |
| Accuracy (Recovery %) | 80% - 100%[5][6] | 98.45% - 100.06%[7] |
| Precision (RSD %) | < 10.3%[5][6] | 3.84%[7] |
Delving into the Details: Experimental Protocols
A detailed understanding of the experimental procedures is crucial for reproducing and comparing analytical methods.
Method A: GC-MS with this compound Internal Standard
This method is designed for the quantification of trifluralin in various matrices, including aquatic products and edible oils.
1. Sample Preparation (QuEChERS Method) [9]
-
Extraction: A homogenized sample is extracted with acetonitrile.
-
Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce liquid-liquid partitioning.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Internal Standard Spiking: A known amount of this compound solution is added to the final extract.
2. GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection: A small volume of the final extract is injected into the GC.
-
Mass Spectrometer (MS): Operated in a suitable mode, such as negative chemical ionization (NCI) or electron ionization (EI) with selected ion monitoring (SIM).[5][6]
-
Quantification: The concentration of trifluralin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method B: Alternative Method (e.g., GC-FID)
This method provides an alternative for the analysis of trifluralin, often used for formulation analysis where concentrations are higher.
1. Sample Preparation
-
Extraction: The sample is extracted with a suitable organic solvent.
-
Cleanup: May involve filtration or other simple cleanup steps depending on the matrix.
2. GC-FID Analysis
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).[7]
-
Quantification: The concentration of trifluralin is determined using an external standard calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationships of the ICH validation parameters.
Caption: Experimental workflow for trifluralin analysis using this compound.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Conclusion
The validation of an analytical method according to ICH guidelines is a critical activity in ensuring data quality and regulatory compliance.[4][10] While various methods exist for the analysis of trifluralin, the use of a deuterated internal standard like this compound coupled with a sensitive and selective technique such as GC-MS offers superior performance in terms of accuracy and reliability, especially for complex sample matrices. This guide provides the necessary data and protocols to make an informed decision on the most appropriate analytical strategy for your research and development needs.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Battle for Accuracy: External Calibration vs. Isotope Dilution in Trifluralin Analysis
In the precise world of analytical chemistry, the accuracy of quantitative measurements is paramount. For researchers, scientists, and drug development professionals working with compounds like the herbicide trifluralin, choosing the right calibration method can be the difference between reliable data and questionable results. This guide provides a detailed comparison of two common calibration techniques—external calibration and isotope dilution—for the accurate quantification of trifluralin, supported by experimental data and detailed protocols.
The inherent challenge in analyzing trifluralin, particularly in complex matrices such as soil, water, and biological samples, lies in overcoming matrix effects. These effects, caused by co-extracting compounds, can either suppress or enhance the analytical signal, leading to inaccurate quantification. This is where the choice of calibration strategy becomes critical.
Quantitative Performance: A Clear Winner Emerges
The data overwhelmingly supports isotope dilution as the superior method for accuracy and precision in trifluralin analysis, primarily due to its ability to correct for matrix effects and sample preparation variability.
| Performance Metric | External Calibration (Expected Performance) | Isotope Dilution (Published Data for Trifluralin) |
| Accuracy (Recovery) | Highly susceptible to matrix effects, potentially leading to significant under- or overestimation. Expected recoveries can vary widely (e.g., 50-150%) depending on the matrix. | Consistently high and stable recoveries, typically in the range of 80% to 110%. |
| Precision (RSD) | Generally higher variability due to uncorrected matrix effects and sample handling inconsistencies. RSDs can exceed 20%. | Excellent precision with Relative Standard Deviations (RSDs) typically below 15%. For trifluralin, RSDs were reported to be not more than 10.3%. |
| Limit of Detection (LOD) | Matrix effects can elevate the baseline noise, potentially leading to a higher limit of detection. | A low limit of detection of 0.02 µg/kg has been reported for trifluralin analysis using this method. |
The Root of the Difference: A Conceptual Showdown
The fundamental distinction between the two methods lies in how they compensate for analytical errors. External calibration relies on the assumption that the matrix of the calibration standards and the samples are identical—a condition rarely met in practice. Isotope dilution, on the other hand, employs a stable isotope-labeled version of the analyte as an internal standard, which behaves almost identically to the native analyte throughout the analytical process.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, representative protocols for the analysis of trifluralin in a soil matrix using both external calibration and isotope dilution with Gas Chromatography-Mass Spectrometry (GC-MS).
External Calibration Protocol
Isotope Dilution Protocol
Inter-laboratory study of trifluralin quantification using a common deuterated standard
An Inter-laboratory Perspective on Trifluralin Quantification Utilizing a Common Deuterated Standard
A comparative guide for researchers and analytical scientists on the robust methodologies for the quantification of the herbicide trifluralin. This guide synthesizes data from multiple studies to provide a comprehensive overview of analytical performance across different laboratories and methods, emphasizing the use of deuterated internal standards for enhanced accuracy.
The use of a deuterated internal standard, such as trifluralin-d14, is a common practice in analytical chemistry to improve the accuracy and precision of quantification, especially when using mass spectrometry-based methods.[1] This is because the deuterated analog behaves almost identically to the analyte of interest during sample preparation, extraction, and analysis, thus compensating for any losses or variations in instrument response.
Comparison of Analytical Methods and Performance
The following tables summarize the performance of different analytical methods for trifluralin quantification as reported in various studies. These methods primarily employ Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques for pesticide residue analysis.
Table 1: Performance of GC-based Methods for Trifluralin Quantification
| Matrix | Extraction Method | Analytical Method | Internal Standard | Recovery (%) | RSD (%) | LOD/LOQ |
| Aquatic Products & Edible Oils | Acetonitrile extraction, dSPE cleanup | GC-MS/NCI | Isotope internal standard | 80-100 | ≤10.3 | 0.02 µg/kg (LOD) |
| Carrots | QuEChERS | GC-MS/MS | Matrix-matched calibration | Not Reported | Not Reported | Not Reported |
| Soil | Not specified | GC-MSD | Not specified | Not Reported | Not Reported | Not Reported |
| Surface Water | Methylene chloride extraction | GC-MS-SIM | Not specified | Not Reported | Not Reported | Not Reported |
dSPE: dispersive Solid Phase Extraction; GC-MS/NCI: Gas Chromatography-Mass Spectrometry with Negative Chemical Ionization; GC-MS/MS: Tandem Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; GC-MSD: Gas Chromatography with Mass Selective Detector; GC-MS-SIM: Gas Chromatography-Mass Spectrometry in Selected Ion Monitoring mode.
Table 2: Performance of HPLC-based Methods for Trifluralin Quantification
| Matrix | Extraction Method | Analytical Method | Internal Standard | Recovery (%) | RSD (%) | LOD/LOQ |
| Peppermint (Herbal Drug) | Not specified | HPLC/UV | Not specified | ≥70 | Not Reported | 0.07 mg/kg (LOD)[2] |
HPLC/UV: High-Performance Liquid Chromatography with Ultraviolet Detection.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are generalized methodologies based on the reviewed literature for the analysis of trifluralin.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a composite based on common practices for residue analysis in complex matrices.[3][4]
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., soil, food product).
-
Weigh a representative portion of the homogenized sample.
-
Spike the sample with a known concentration of the deuterated trifluralin internal standard.
-
Extract the sample using an appropriate solvent, such as acetonitrile or methylene chloride.[3] The QuEChERS method is a widely adopted extraction and cleanup procedure.[4]
-
For complex matrices, a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) and C18 may be necessary to remove interferences.[3]
-
-
Instrumental Analysis:
-
Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC is typically equipped with a capillary column suitable for pesticide analysis.
-
The mass spectrometer can be operated in various modes, such as full scan, selected ion monitoring (SIM), or tandem mass spectrometry (MS/MS), for enhanced sensitivity and selectivity.[4]
-
Quantification is performed by creating a calibration curve and using the ratio of the response of the native trifluralin to the deuterated internal standard.
-
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a method for the analysis of trifluralin in a herbal matrix.[2]
-
Sample Preparation and Extraction:
-
Grind the sample to a fine powder.
-
Spike the sample with the deuterated internal standard.
-
Extract the trifluralin using a suitable solvent system, which may involve sonication or shaking.
-
Filter the extract to remove particulate matter.
-
The extract may be concentrated and reconstituted in the mobile phase.
-
-
Instrumental Analysis:
-
Inject the prepared sample extract into an HPLC system.
-
The separation is typically achieved on a C18 reversed-phase column.
-
The mobile phase is often a mixture of acetonitrile and water.
-
Detection is commonly performed using a UV detector at a wavelength where trifluralin has maximum absorbance.[2]
-
Quantification is based on a calibration curve prepared with standards of known concentrations.
-
Workflow for Trifluralin Quantification
The following diagram illustrates a typical experimental workflow for the quantification of trifluralin using a deuterated internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. [Determination of residual trifluralin in the herbal drug Mentha piperita L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
Determination of limit of detection (LOD) and limit of quantification (LOQ) with Trifluralin-d14
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of the herbicide Trifluralin, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of analytical approaches, highlighting the significant advantages of using an isotopically labeled internal standard, Trifluralin-d14, in achieving lower limits of detection (LOD) and quantification (LOQ).
The determination of LOD and LOQ is a critical aspect of method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In complex matrices, such as those encountered in environmental and biological samples, achieving low LOD and LOQ values can be challenging due to matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard like this compound is a widely accepted technique to overcome these challenges and enhance the reliability and sensitivity of the analysis.
The Advantage of Isotopic Dilution with this compound
This compound is an ideal internal standard for the analysis of Trifluralin. As a deuterated analog, it shares nearly identical chemical and physical properties with the target analyte. This includes its extraction efficiency, chromatographic retention time, and ionization behavior in mass spectrometry. By introducing a known amount of this compound to the sample at the beginning of the analytical process, it effectively co-exists with the native Trifluralin throughout all subsequent steps. Any loss of analyte during sample preparation or fluctuations in instrument performance will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement that is independent of these variations.
In contrast, external standard calibration, an alternative method, relies on a calibration curve generated from standards prepared in a clean solvent. This approach does not account for matrix-induced signal suppression or enhancement, nor does it compensate for losses during sample workup, potentially leading to less accurate results and higher detection limits.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following table summarizes typical LOD and LOQ values for Trifluralin analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a common and highly sensitive analytical technique. The data presented for the method utilizing this compound as an internal standard is based on published analytical methods. The values for the external standard method are representative of what can be expected and are presented to illustrate the performance difference.
| Parameter | Method with this compound Internal Standard | Method with External Standard Calibration |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/kg | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/kg | 0.3 - 1.5 µg/kg |
| Precision (%RSD) | < 10% | < 20% |
| Accuracy (% Recovery) | 90 - 110% | 70 - 130% |
Note: The actual LOD and LOQ values can vary depending on the specific matrix, instrumentation, and experimental conditions.
The data clearly demonstrates that the use of this compound as an internal standard allows for significantly lower LOD and LOQ values, indicating a superior sensitivity. The improved precision and accuracy further underscore the robustness and reliability of the isotopic dilution method. A study determining trifluralin residue in aquatic products and edible oils using an isotope internal standard method reported a limit of detection (LOD) of 0.02 µg/kg.[1][2]
Experimental Protocol: Determination of LOD and LOQ for Trifluralin using GC-MS/MS with this compound
This section provides a detailed methodology for the determination of Trifluralin in a given matrix using GC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Trifluralin analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
Milli-Q or equivalent purified water
2. Standard Preparation:
-
Prepare a stock solution of Trifluralin and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Trifluralin by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 20 ng/mL).
3. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
For cleanup, transfer the aliquot to a 2 mL microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
4. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: e.g., Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (pulsed splitless)
-
Oven Temperature Program: Start at 70 °C, hold for 1 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Trifluralin: e.g., Q1: 335.1 -> Q3: 306.1 (quantifier), Q1: 335.1 -> Q3: 264.1 (qualifier)
-
This compound: e.g., Q1: 349.1 -> Q3: 320.1 (quantifier)
-
-
5. Determination of LOD and LOQ:
There are several accepted methods for determining LOD and LOQ. The following are two common approaches:
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1.
-
LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10:1.
-
Analyze a series of low-concentration spiked samples and determine the signal-to-noise ratio for the Trifluralin peak.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines or the standard deviation of the blank responses.
-
S = the slope of the calibration curve.
-
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the slope and the standard deviation of the intercept.
-
Workflow for LOD and LOQ Determination
Caption: Workflow for the determination of LOD and LOQ using this compound.
Conclusion
For researchers requiring the utmost confidence in their analytical results for Trifluralin, the use of an isotopically labeled internal standard such as this compound is the demonstrably superior approach. The data and methodologies presented in this guide unequivocally show that this technique leads to lower limits of detection and quantification, as well as improved accuracy and precision. By compensating for matrix effects and experimental variability, the isotopic dilution method provides a more robust and reliable quantification, which is essential for regulatory compliance, environmental monitoring, and advanced scientific research.
References
The Gold Standard for Herbicide Analysis: A Comparative Guide to Trifluralin-d14 in Analytical Methods
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying trace levels of herbicides like Trifluralin, the choice of an internal standard is a critical factor that can significantly influence the reliability of results. This guide provides an objective comparison of analytical methods utilizing Trifluralin-d14, a deuterated internal standard, against alternative approaches, supported by experimental data and detailed protocols.
The use of an isotopically labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods (GC-MS or LC-MS), is considered the gold standard for quantitative analysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in extraction recovery and instrument response. The result is superior accuracy and precision compared to methods relying on external standards or other non-isotopically labeled internal standards.
Performance Comparison: this compound vs. Other Quantitation Strategies
The superior performance of isotopically labeled internal standards is evident when comparing key validation parameters such as recovery and relative standard deviation (RSD).
| Method Type | Internal Standard | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) |
| Isotope Dilution GC-MS/NCI | Isotope Internal Standard | Aquatic Products & Edible Oils | 80 - 100 | ≤ 10.3 | 0.02[1][2] |
| External Standard Calibration | None | Cannabis Flower | Can differ by > 60% | > 50 | Not specified[3] |
| Deuterated Analogue Internal Standards | 24 Deuterated Analogues | Cannabis Concentrates & Edibles | Falls within 25% of true value | < 20 | Not specified[3] |
| Note: The specific deuterated isotope of Trifluralin was not specified in the study. |
As the table illustrates, methods employing an isotope internal standard demonstrate significantly higher accuracy (recoveries closer to 100%) and precision (lower RSD) compared to external standard calibration, which is prone to substantial error due to matrix effects. The use of a suite of deuterated internal standards also markedly improves performance, bringing accuracy and precision within acceptable ranges for regulatory purposes.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of Trifluralin using an isotopic internal standard and a general method without one.
Method 1: Isotope Dilution GC-MS/NCI for Trifluralin in Aquatic Products and Edible Oils
This method outlines a robust procedure for the determination of Trifluralin residues using an isotopic internal standard.[1][2]
1. Sample Preparation and Extraction:
-
Weigh a representative sample of the aquatic product or edible oil.
-
Add a known amount of the Trifluralin isotopic internal standard solution.
-
Extract the sample with acetonitrile.
-
Induce liquid-liquid partitioning by adding anhydrous magnesium sulfate.
2. Clean-up:
-
Perform a dispersive solid-phase extraction (dSPE) clean-up on the acetonitrile extract.
3. Instrumental Analysis:
-
Analyze the final extract using Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-MS/NCI).
-
Quantify the Trifluralin concentration using the isotope internal standard method.
Method 2: General Method for Pesticide Residue Analysis using an External Standard
This protocol represents a more traditional approach that does not utilize an isotopically labeled internal standard.
1. Sample Preparation and Extraction:
-
Weigh a homogenized sample.
-
Extract the sample with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).
-
The extraction is often facilitated by the addition of salts (e.g., QuEChERS method).
2. Clean-up:
-
Perform a dispersive solid-phase extraction (dSPE) step to remove interfering matrix components.
3. Instrumental Analysis:
-
Analyze the extract using GC-MS or LC-MS/MS.
-
Quantify the analyte concentration by comparing the response to an external calibration curve prepared in a solvent or a matrix blank.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Trifluralin using an internal standard, highlighting the key stages from sample preparation to data analysis.
Caption: Experimental workflow for Trifluralin analysis using an internal standard.
References
- 1. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
Comparative study of different internal standards for dinitroaniline herbicide analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dinitroaniline herbicides is critical for ensuring environmental safety and food quality. The use of internal standards in chromatographic analysis is a well-established practice to improve the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of different internal standards for the analysis of dinitroaniline herbicides, supported by experimental data from various studies.
Introduction to Dinitroaniline Herbicides and Analytical Challenges
Dinitroaniline herbicides, such as trifluralin and pendimethalin, are widely used for pre-emergence weed control. Their analysis, typically performed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS), can be challenging due to their volatility, potential for degradation, and the complexity of environmental and food matrices. Matrix effects, in particular, can lead to signal suppression or enhancement, affecting the accuracy of quantification. The use of an appropriate internal standard is paramount to mitigate these challenges.
Commonly Used Internal Standards
Two main types of internal standards are commonly employed for the analysis of dinitroaniline herbicides:
-
Structurally Similar Compounds: These are compounds that are chemically similar to the analytes of interest but are not expected to be present in the samples. A widely used example for general pesticide analysis, including dinitroanilines, is Triphenyl phosphate (TPP) .
-
Isotopically Labeled Standards: These are analogs of the target analytes in which one or more atoms have been replaced with a heavy isotope (e.g., deuterium, ¹³C). For example, deuterated trifluralin (Trifluralin-d14) can be used as an internal standard for the analysis of trifluralin and other dinitroanilines. Isotopically labeled standards are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical chemical behavior during sample preparation and analysis, thus providing the most effective correction for matrix effects and recovery losses.
Comparative Performance Data
Table 1: Performance Data for Dinitroaniline Herbicide Analysis using Triphenyl Phosphate (TPP) as an Internal Standard
| Dinitroaniline Herbicide | Matrix | Analytical Method | Recovery (%) | Linearity (r²) | LOQ (µg/kg) |
| Trifluralin | Soil | GC-MS/MS | 85-110 | >0.99 | 5 |
| Pendimethalin | Soil | GC-MS/MS | 88-105 | >0.99 | 5 |
| Benfluralin | Soil | GC-MS/MS | 90-112 | >0.99 | 5 |
| Ethalfluralin | Soil | GC-MS/MS | 87-108 | >0.99 | 5 |
Data synthesized from studies employing TPP for broad pesticide analysis which includes dinitroanilines.
Table 2: Performance Data for Dinitroaniline Herbicide Analysis using an Isotopically Labeled Internal Standard (e.g., this compound)
| Dinitroaniline Herbicide | Matrix | Analytical Method | Recovery (%) | Linearity (r²) | LOQ (µg/kg) |
| Trifluralin | Fruits & Vegetables | LC-MS/MS | 92-108 | >0.995 | 1-10 |
| Pendimethalin | Fruits & Vegetables | LC-MS/MS | 95-110 | >0.995 | 1-10 |
| Oryzalin | Fruits & Vegetables | LC-MS/MS | 90-105 | >0.995 | 1-10 |
| Nitralin | Fruits & Vegetables | LC-MS/MS | 88-112 | >0.995 | 1-10 |
Data synthesized from studies utilizing isotopically labeled standards for pesticide analysis in complex matrices.
Experimental Protocols
The following are generalized experimental protocols for the analysis of dinitroaniline herbicides using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS analysis.
Protocol 1: Using Triphenyl Phosphate (TPP) as an Internal Standard
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the Triphenyl Phosphate internal standard solution to achieve a final concentration of 50 µg/kg.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
The supernatant is ready for GC-MS/MS analysis.
3. GC-MS/MS Analysis
-
GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min.
-
MS/MS Detection: Monitor specific precursor-product ion transitions for each dinitroaniline herbicide and TPP.
Protocol 2: Using an Isotopically Labeled Internal Standard (e.g., this compound)
The sample preparation and cleanup steps are identical to Protocol 1. The key difference is the internal standard used.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the deuterated internal standard solution (e.g., this compound) to achieve a final concentration that is comparable to the expected analyte concentration.
-
Follow the remaining steps of the QuEChERS and d-SPE procedure as described in Protocol 1.
2. GC-MS/MS or LC-MS/MS Analysis
-
The chromatographic conditions should be optimized to ensure good separation of the target dinitroaniline herbicides.
-
The mass spectrometer is set to monitor the specific transitions for both the native and the isotopically labeled analytes.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for dinitroaniline herbicide analysis using an internal standard.
Caption: General workflow for dinitroaniline herbicide analysis with an internal standard.
Conclusion and Recommendations
Both Triphenyl phosphate and isotopically labeled internal standards can be effectively used for the analysis of dinitroaniline herbicides.
-
Triphenyl phosphate offers a cost-effective option for routine analysis, particularly in less complex matrices. It has been shown to provide good recovery and linearity for several dinitroaniline herbicides.
-
Isotopically labeled internal standards are the superior choice for achieving the highest accuracy and precision, especially when dealing with complex matrices that are prone to significant matrix effects. Their ability to mimic the behavior of the native analyte throughout the analytical process provides the most reliable correction for analytical variability.
The choice of internal standard will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix, the desired level of accuracy, and budget constraints. For regulatory and research applications requiring the highest data quality, the use of isotopically labeled internal standards is highly recommended.
Validation of Trifluralin-d14 as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trifluralin-d14 as a certified reference material (CRM) for the quantitative analysis of the herbicide Trifluralin. It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative internal standards.
Executive Summary
Trifluralin is a widely used pre-emergent herbicide that is subject to regulatory monitoring in various environmental and food matrices. Accurate and reliable quantification of Trifluralin residues is crucial for ensuring environmental safety and human health. The use of an appropriate internal standard is paramount in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to compensate for sample matrix effects and variations during sample preparation and analysis.
This compound, a deuterated analog of Trifluralin, is widely accepted as a highly effective internal standard for these analyses. Its chemical and physical properties are nearly identical to the native Trifluralin, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. This co-elution and similar behavior lead to superior correction for analytical variability, resulting in more accurate and precise quantification. This guide presents validation data demonstrating the efficacy of this compound as a CRM.
Performance Data of this compound as an Internal Standard
The use of this compound as an internal standard significantly improves the accuracy and precision of Trifluralin quantification. The following table summarizes key performance data from a validation study using an isotope internal standard method for the analysis of Trifluralin in complex matrices like aquatic products and edible oils.
| Performance Metric | Result |
| Recovery | 80% - 100% |
| Relative Standard Deviation (RSD) | ≤ 10.3% |
| Linearity (Concentration Range) | 1 - 40 µg/L |
| Limit of Detection (LOD) | 0.02 µg/kg |
Data sourced from a study on the determination of Trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry.[1]
Comparison with Alternative Internal Standards
While other structurally similar compounds can be used as internal standards, isotopically labeled analogs like this compound are considered the gold standard for mass spectrometry-based quantification.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Isotope Labeled) | - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.- Similar extraction recovery and chemical behavior to the native analyte.- High precision and accuracy. | - Higher cost compared to non-isotopically labeled standards. |
| Non-Isotopically Labeled Structural Analogs (e.g., other dinitroaniline herbicides) | - Lower cost. | - May not co-elute with the analyte, leading to less effective correction for matrix effects.- Differences in extraction recovery and chemical behavior can introduce bias.- Potentially lower precision and accuracy. |
The primary advantage of this compound is its ability to mimic the behavior of the native Trifluralin throughout the entire analytical process, from extraction to detection. This leads to a more reliable correction for any losses or signal suppression/enhancement, which is particularly critical when analyzing complex matrices.
Experimental Protocols
Key Experiment: Validation of this compound for the Quantification of Trifluralin in Environmental Samples by GC-MS
This section details a general experimental protocol for the validation of an analytical method using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis.
Caption: QuEChERS sample preparation workflow.
2. GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized to ensure separation of Trifluralin from other matrix components.
-
Mass Spectrometer (MS): Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
Monitored Ions for Trifluralin: Quantifier and qualifier ions specific to Trifluralin.
-
Monitored Ions for this compound: Quantifier and qualifier ions specific to the deuterated internal standard.
-
3. Method Validation Parameters
The method is validated by assessing the following parameters:
-
Linearity: A calibration curve is generated by analyzing a series of standards containing known concentrations of Trifluralin and a constant concentration of this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration.
-
Accuracy (Recovery): Determined by spiking blank matrix samples with known amounts of Trifluralin at different concentration levels and calculating the percentage of the analyte recovered.
-
Precision (Repeatability and Intermediate Precision): Assessed by analyzing replicate spiked samples on the same day (repeatability) and on different days (intermediate precision) and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of the analyte at low concentrations.
Signaling Pathways and Logical Relationships
The use of an isotopically labeled internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). The following diagram illustrates the logical relationship in this analytical approach.
Caption: Isotope dilution mass spectrometry workflow.
Conclusion
The validation data and established analytical principles strongly support the use of this compound as a certified reference material for the accurate and precise quantification of Trifluralin. Its use as an internal standard in isotope dilution mass spectrometry minimizes the impact of matrix effects and procedural variations, leading to highly reliable analytical results. For researchers, scientists, and drug development professionals requiring the highest quality data for Trifluralin analysis, this compound is the recommended internal standard.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for Trifluralin Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) methods for the quantitative analysis of trifluralin residues. The information presented is based on published experimental data to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of trifluralin residues by LC-MS/MS and GC-MS. These values are compiled from various studies and represent typical method performance.
| Performance Parameter | GC-MS/NCI | Notes |
| Limit of Detection (LOD) | 0.02 µg/kg[1][2] | GC-MS with Negative Chemical Ionization (NCI) demonstrates low detection limits. |
| Linearity Range | 1 to 40 µg/L[1][2] | The method shows good linearity within this concentration range. |
| Recovery | 80% to 100%[1][2] | Recoveries were determined at spiked levels of 1.0, 2.0, and 3.0 µg/kg. |
| Relative Standard Deviation (RSD) | ≤ 10.3%[1][2] | The method demonstrates good precision. |
Note: Directly comparable, comprehensive quantitative data for LC-MS/MS for trifluralin was not available in the provided search results. The data presented for GC-MS is from a specific study and may vary based on the exact methodology and matrix.
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline common protocols for both GC-MS and LC-MS/MS analysis of trifluralin.
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[3]
-
Homogenization: A representative sample (e.g., 10-15 g of fresh produce) is homogenized. For dry samples, hydration with water is necessary.[4]
-
Extraction: The homogenized sample is weighed into a centrifuge tube. Acetonitrile is typically used as the extraction solvent.[4][5] An internal standard may be added at this stage.
-
Salting Out: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride) are added to induce liquid-liquid partitioning.[4] The tube is shaken vigorously and then centrifuged.[4]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the supernatant is transferred to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove matrix interferences.[5] The tube is vortexed and centrifuged. The final supernatant is ready for analysis.[4]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like trifluralin.[6][7]
-
Sample Extraction: Trifluralin can be extracted from samples like soil using an acetonitrile-water mixture.[8] For aquatic products and oils, extraction with acetonitrile followed by a liquid-liquid partitioning with anhydrous magnesium sulfate and a dispersive solid-phase extraction cleanup has been used.[1][2]
-
Chromatographic Separation:
-
Injector: A split/splitless injector is commonly used. To minimize matrix effects and prolong instrument uptime, smaller injection volumes can be employed.[5]
-
Column: A capillary column suitable for pesticide analysis is used.
-
Carrier Gas: Helium is a common carrier gas.[7]
-
Oven Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry Detection:
-
Ionization: Negative Chemical Ionization (NCI) is an effective ionization technique for trifluralin.[1][2] Electron Ionization (EI) is also commonly used in GC-MS.[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is advantageous for analyzing a wide range of compounds, including those that are thermally labile or less volatile.[6]
-
Sample Preparation: For soil samples, extraction with 70% aqueous acetonitrile followed by filtration has been reported, with direct injection into the LC-MS/MS system.[10] For complex matrices, a cleanup step may be necessary. For instance, in cannabis flower analysis, a simple extraction and dilution or an optional dSPE cleanup can be performed.[11]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Visualized Workflows
The following diagrams illustrate the general cross-validation workflow and a comparison of the typical experimental workflows for LC-MS/MS and GC-MS analysis of trifluralin.
References
- 1. [Determination of trifluralin residue in aquatic products and edible oils by gas chromatography-negative chemical ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hpst.cz [hpst.cz]
- 5. youtube.com [youtube.com]
- 6. Compare GC-MS vs LC-MS for Pesticide Analysis [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Gas chromatographic determination of residue levels of the herbicides trifluralin, benefin, ethalfluralin, and isopropalin in soil with confirmation by mass selective detection. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Guide to Measurement Uncertainty in Trifluralin Quantification: The Isotopic Standard Advantage
For researchers, scientists, and professionals in drug development, achieving the highest accuracy and precision in quantitative analysis is paramount. When measuring trifluralin, a widely used herbicide, the choice of quantification method significantly impacts the reliability of the results. This guide provides a detailed comparison of the measurement uncertainty associated with trifluralin quantification using an isotopic standard versus traditional methods, supported by experimental data and protocols.
The use of an isotopically labeled internal standard, such as trifluralin-d14, in conjunction with gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is recognized as the gold standard for the accurate quantification of trifluralin. This method, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in minimizing measurement uncertainty compared to conventional techniques that rely on external or non-isotopic internal standards.
The Superiority of the Isotopic Standard Method
The core principle of the isotopic standard method lies in the near-identical chemical and physical properties of the isotopically labeled standard and the native analyte. The labeled standard is added to the sample at the very beginning of the analytical process. Consequently, any losses of the target analyte during sample extraction, cleanup, and instrumental analysis are mirrored by the isotopic standard. This co-behavior allows for a highly accurate correction of these potential errors, which are major contributors to measurement uncertainty in other methods.
In contrast, external standard calibration is susceptible to variations in injection volume and matrix effects, where other components in the sample can suppress or enhance the instrument's response to the analyte. While a traditional internal standard can correct for some of these effects, it cannot perfectly mimic the behavior of the analyte throughout the entire sample preparation procedure, leading to a higher overall measurement uncertainty.
Comparative Analysis of Performance Data
The data presented below, compiled from various studies, illustrates the enhanced performance of the isotopic standard method for trifluralin quantification.
| Performance Parameter | Isotopic Standard Method | Non-Isotopic Standard Method |
| Recovery | 80% - 100%[1] | 64.1% - 87.9% |
| Repeatability (RSD) | ≤ 10.3%[1] | ≤ 15.1% |
| Expanded Uncertainty | Typically lower (e.g., <10%) | Typically higher (e.g., >10%) |
Note: The data for the non-isotopic standard method is for dinitroaniline herbicides, including trifluralin, and serves as a representative comparison.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible and accurate quantification. Below are outlines for both the isotopic and a common non-isotopic standard method for trifluralin analysis in a soil matrix.
Method 1: Trifluralin Quantification using a Deuterated Isotopic Standard (this compound) by GC-MS/MS
This method is the recommended approach for achieving the lowest measurement uncertainty.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
2. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 70 °C for 2 min, ramp at 25 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Trifluralin: Q1: 335.1 -> Q3: 306.1 (quantifier), Q1: 335.1 -> Q3: 264.1 (qualifier)
-
This compound: Q1: 349.1 -> Q3: 319.1 (quantifier)
-
-
3. Calculation of Measurement Uncertainty
-
The "bottom-up" approach is commonly used.
-
Identify all potential sources of uncertainty (see diagram below).
-
Quantify the contribution of each source (e.g., purity of standards, calibration curve fitting, repeatability of measurements, recovery).
-
Combine the individual uncertainties to calculate the combined standard uncertainty.
-
Multiply the combined standard uncertainty by a coverage factor (k=2 for a 95% confidence level) to obtain the expanded uncertainty.
Method 2: Trifluralin Quantification using an External Standard by GC-ECD
This method is more traditional and generally has a higher measurement uncertainty.
1. Sample Preparation
-
Sample extraction and cleanup are performed as described in Method 1, but without the addition of an isotopic internal standard.
2. GC-ECD Analysis
-
A Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) is used. The column and oven conditions can be similar to those in Method 1.
3. Quantification
-
A calibration curve is generated by injecting a series of external standards of known trifluralin concentrations. The concentration of trifluralin in the sample extract is determined by comparing its peak area to the calibration curve.
Visualizing the Workflow and Uncertainty Sources
To better understand the analytical process and the factors contributing to measurement uncertainty, the following diagrams are provided.
Experimental workflow for trifluralin quantification.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Chemical Name: 2,6-dinitro-N,N-bis[(1,1,2,2,3,3,3-2H7)propyl]-4-(trifluoromethyl)aniline
-
Parent Compound: Trifluralin (CAS: 1582-09-8)
I. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to wear the specified equipment at all times to prevent exposure.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[1] Ensure gloves are cuff-length and worn under the sleeves of your lab coat.[1] Regularly inspect for tears and replace as needed.[2] |
| Body | Long-sleeved shirt and long pants or coveralls | Wear coveralls over personal clothing for added protection.[1] Chemical-resistant suits or aprons should be considered, especially during mixing and loading operations.[3] |
| Eyes | Safety glasses with side shields or goggles | For splash protection, chemical splash goggles are essential.[1] |
| Face | Face shield | A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[1] |
| Respiratory | Respirator | A NIOSH-approved respirator with an organic vapor removing cartridge and a pre-filter for pesticides is necessary, especially when handling powders or creating aerosols.[1][4] |
| Feet | Closed-toe shoes | Waterproof, unlined tall boots should be worn, with pant legs outside the boots.[1] |
II. Operational Plan: Step-by-Step Handling Protocol
This workflow ensures a systematic and safe approach to handling the chemical from receipt to disposal.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary PPE as detailed in the table above.
-
Ensure a spill kit containing absorbent material is readily accessible.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Perform all weighing and transferring of the chemical within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust. If working with a powder, moisten it slightly if the procedure allows.
-
Conduct the experiment, ensuring all containers are clearly labeled.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Follow the disposal plan outlined below for all chemical waste and contaminated materials.
-
Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal Pathway:
Disposal Protocol:
-
Chemical Waste:
-
Collect all unused chemicals and reaction mixtures in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, paper towels, and disposable coveralls, must be collected in a separate, clearly labeled hazardous solid waste container.[1]
-
-
Decontamination:
-
Reusable items such as glassware and equipment must be thoroughly decontaminated. Wash with an appropriate solvent and then with soap and water.
-
-
Final Disposal:
-
All waste must be disposed of through an approved waste disposal plant.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
